Delavinone
Descripción
RN given refers to (3beta,5alpha,17beta)-isomer; RN for cpd without isomeric designation not avail 7/91; from bulb of Fritillaria pallidiflora; structure given in first source
Structure
3D Structure
Propiedades
IUPAC Name |
(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJDDYEYGDWCZ-HGCWAZHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914232 | |
| Record name | 3-Hydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96997-98-7 | |
| Record name | Sinpeinine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxycevan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Delavirdine's Potential Mechanism of Action in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1, presents a compelling candidate for repurposing in oncology, particularly in colorectal cancer. This technical guide delineates the hypothesized mechanism of action of Delavirdine in colorectal cancer, drawing upon its known inhibitory effects on reverse transcriptase and the emerging role of endogenous retroelements in tumorigenesis. While direct clinical or extensive preclinical data on Delavirdine in colorectal cancer is currently lacking, this document provides a foundational framework for future research by outlining potential signaling pathways, detailed experimental protocols for investigation, and a summary of relevant quantitative data.
Introduction: The Rationale for Repurposing Delavirdine in Colorectal Cancer
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. A growing body of evidence implicates the aberrant activity of endogenous reverse transcriptases (RTs) in the pathogenesis of CRC.[1][2] These enzymes are primarily encoded by long interspersed nuclear element-1 (LINE-1) retrotransposons, which are often reactivated in cancer cells.[2][3] This reactivation can lead to genomic instability through insertional mutagenesis and the accumulation of immunogenic cytoplasmic nucleic acids.[1]
Delavirdine, as a potent inhibitor of viral reverse transcriptase, is hypothesized to target this endogenous RT activity in colorectal cancer cells. This guide explores the potential downstream cellular consequences of this inhibition, including the induction of cell cycle arrest and apoptosis.
Hypothesized Mechanism of Action and Signaling Pathway
The central hypothesis is that Delavirdine inhibits endogenous reverse transcriptase activity within colorectal cancer cells, leading to a cascade of events culminating in cell death. The proposed signaling pathway is initiated by the disruption of LINE-1 retrotransposition.
Quantitative Data
Currently, there is a paucity of quantitative data regarding the efficacy of Delavirdine in colorectal cancer cell lines. The available data pertains to its primary indication as an anti-HIV agent.
| Compound | Target | IC50 | Cell Line | Comments | Reference |
| Delavirdine | HIV-1 Reverse Transcriptase | 0.26 µM | - | This value reflects antiviral activity and not direct anti-cancer cytotoxicity. |
Note: The IC50 value presented is for the inhibition of the viral enzyme and should be interpreted with caution in the context of cancer therapy. Further studies are required to determine the IC50 values of Delavirdine in various colorectal cancer cell lines.
Detailed Experimental Protocols
To investigate the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Delavirdine on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Delavirdine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Delavirdine from the stock solution in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Delavirdine (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify Delavirdine-induced apoptosis in colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Delavirdine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with Delavirdine at its predetermined IC50 concentration for 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Delavirdine on the cell cycle distribution of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Delavirdine
-
6-well plates
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Delavirdine at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the in vitro evaluation of Delavirdine's anti-cancer properties.
Conclusion and Future Directions
The repurposing of Delavirdine for colorectal cancer therapy is a promising yet underexplored avenue of research. The central hypothesis, grounded in the inhibition of endogenous reverse transcriptase activity, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the precise mechanism of action and quantifying the anti-cancer efficacy of Delavirdine in colorectal cancer models. Future studies should focus on generating robust preclinical data, including in vivo studies, to validate this therapeutic strategy and pave the way for potential clinical translation.
References
- 1. Reverse Transcriptase Inhibition Disrupts Repeat Element Life Cycle in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINE-1 retrotransposition and its deregulation in cancers: implications for therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extensive somatic L1 retrotransposition in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Delavinone (Sinpeinine A): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone, also known as Sinpeinine A, is a naturally occurring isosteroidal alkaloid with emerging therapeutic potential. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. Special emphasis is placed on its mechanism of action in colorectal cancer via the induction of ferroptosis and its potential as an anti-inflammatory agent. This document also includes a detailed experimental protocol for the pharmacokinetic analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and presents key pharmacokinetic parameters in a murine model.
Chemical Structure and Properties
This compound (Sinpeinine A) is classified as an alkaloid.[1] Its chemical identity has been confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Synonyms | Sinpeinine A, Hupehenirine | [1] |
| Molecular Formula | C₂₇H₄₃NO₂ | [1][2][3][4] |
| Molecular Weight | 413.646 g/mol | [1][2] |
| CAS Number | 96997-98-7 | [1][3][4] |
| IUPAC Name | (1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one | [4] |
| SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC--INVALID-LINK--O)C">C@@HC | [4] |
| InChIKey | MWBJDDYEYGDWCZ-HGCWAZHVSA-N | [4] |
A 2D representation of the chemical structure of this compound is provided in Figure 1.
Biological Activity and Signaling Pathways
Recent studies have highlighted the significant biological activities of this compound, particularly its anti-cancer effects.
Induction of Ferroptosis in Colorectal Cancer
This compound has been shown to elicit oxidative stress and trigger ferroptosis in colorectal cancer (CRC) cells.[3] The mechanism of action involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[3] this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ), which in turn prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear translocation and subsequent downregulation of genes involved in glutathione (B108866) (GSH) synthesis.[3] The reduction in GSH levels ultimately leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, thereby inducing this form of programmed cell death in CRC cells.[3] Overexpression of GPX4 has been found to weaken the anticancer effects of this compound, confirming the critical role of this pathway.[3]
Caption: this compound-induced ferroptosis signaling pathway in colorectal cancer cells.
Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of this compound are emerging, related alkaloids have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Given the structural similarities and common biological activities of isosteroidal alkaloids, it is plausible that this compound may also modulate the NF-κB pathway to exert anti-inflammatory effects. Further research is warranted to fully elucidate this mechanism.
Pharmacokinetics
A sensitive and rapid UPLC-MS/MS method has been developed for the determination of this compound in mouse blood.[1][4] This method has been successfully applied to study the pharmacokinetics of this compound following intravenous and oral administration.[1][4]
Experimental Protocol: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Analysis Time: Approximately 4 minutes per sample.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
Sample Preparation:
-
Blood samples (20 µL) are collected from mice at various time points post-administration.
-
Protein precipitation is performed to extract the analyte.
Method Validation:
-
The method is validated for linearity, precision, accuracy, recovery, and matrix effect.
-
The lower limit of quantification (LLOQ) is established at 1.0 ng/mL.[1][4]
-
Intraday and interday precision (RSD) are typically less than 13%.[1][4]
Caption: Experimental workflow for pharmacokinetic analysis of this compound.
Pharmacokinetic Parameters
The main pharmacokinetic parameters of this compound in mice, as determined by a noncompartmental model analysis, are presented in the table below.
| Administration Route | Dose (mg/kg) | AUC₀₋t (ng/mLh) | AUC₀₋∞ (ng/mLh) | Cmax (ng/mL) | Tmax (h) | t₁/₂ (h) |
| Intravenous | 1.0 | 283.5 ± 45.6 | 289.7 ± 46.2 | - | - | 1.8 ± 0.3 |
| Oral | 2.5 | 32.7 ± 8.9 | 36.2 ± 9.8 | 9.8 ± 2.1 | 0.3 ± 0.1 | 2.1 ± 0.5 |
| Oral | 10.0 | 145.8 ± 35.7 | 152.4 ± 38.1 | 45.6 ± 11.2 | 0.5 ± 0.2 | 2.5 ± 0.6 |
Data adapted from a pharmacokinetic study in mice. The oral bioavailability of this compound was determined to be 12.4%.[1][4]
Conclusion
This compound (Sinpeinine A) is a promising natural product with well-defined anticancer activity mediated through the induction of ferroptosis. Its pharmacokinetic profile suggests rapid absorption and moderate elimination. The potential for anti-inflammatory activity further broadens its therapeutic prospects. This technical guide provides a foundational understanding for researchers and professionals in drug development, encouraging further investigation into the clinical applications of this intriguing isosteroidal alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. Delavatine A, an unusual isoquinoline alkaloid exerts anti-inflammation on LPS-induced proinflammatory cytokines production by suppressing NF-κB activation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Delavirdine: A Technical Guide on its Source, Synthesis, and Antiviral Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine (B1662856) is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document provides a comprehensive technical overview of delavirdine, with a focus on its synthetic origins, mechanism of action, and methods for its virological and pharmacological evaluation. Detailed experimental protocols, quantitative data on its antiviral potency and pharmacokinetic properties, and visual representations of its mode of action and experimental workflows are presented to serve as a resource for researchers in the field of antiretroviral drug development.
Source and Natural Occurrence
Delavirdine is a synthetic compound and does not have a known natural origin. It was developed through medicinal chemistry efforts aimed at identifying potent and specific inhibitors of HIV-1 reverse transcriptase.
Chemical Synthesis
The synthesis of delavirdine involves a multi-step process, with several reported routes. A common approach involves the coupling of two key heterocyclic intermediates: a substituted indole (B1671886) and a substituted pyridine (B92270) linked via a piperazine (B1678402) ring.[1][2][3][4]
A representative synthesis scheme is as follows:
-
Formation of the Pyridylpiperazine Intermediate: The synthesis often begins with the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine.[1] The nitro group is then reduced to an amine, which subsequently undergoes reductive amination with acetone (B3395972) to yield 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[1]
-
Preparation of the Indole Intermediate: A separate pathway focuses on the synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. This can be prepared from a starting material like ethyl 5-nitroindole-2-carboxylate.[3]
-
Coupling and Final Product Formation: The indole-2-carboxylic acid intermediate is activated, for example, by forming an acyl chloride with thionyl chloride, and then condensed with the pyridylpiperazine intermediate to form the delavirdine molecule.[1][3] The final product is often prepared as a mesylate salt to improve its pharmaceutical properties.[1]
Mechanism of Action
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[5] It binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside analogs bind.[6] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.[5][6]
dot
Caption: HIV-1 Reverse Transcriptase Inhibition by Delavirdine.
Quantitative Data
In Vitro Antiviral Activity
The potency of delavirdine against various HIV-1 strains has been determined in cell-based assays. The 50% inhibitory concentration (IC50) values are summarized below.
| HIV-1 Strain | Cell Line | IC50 (µM) | Reference |
| Recombinant HIV-1 RT | (Enzyme Assay) | 0.26 | [7] |
| HIV-1 IIIB | MT-4 | 0.03 | [8] |
| Clinical Isolates (mean) | Various | 0.038 | [8] |
Pharmacokinetic Properties in Humans
Clinical studies have characterized the pharmacokinetic profile of delavirdine in HIV-1 infected patients. Key parameters are presented below.
| Parameter | Value | Conditions | Reference |
| Cmax | 23 ± 16 µM | With ritonavir (B1064) | [9] |
| AUC(0-8) | 114 ± 75 µM·h | With ritonavir | [9] |
| Cmin | 9.1 ± 7.5 µM | With ritonavir | [9] |
| Oral Clearance | Increased five-fold | With rifabutin (B1679326) | [10] |
Experimental Protocols
HIV-1 Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to inhibit the virus-induced killing of susceptible host cells.[11]
Materials:
-
MT-4 human T-lymphoblastoid cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
Delavirdine stock solution (in DMSO)
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of delavirdine in culture medium.
-
Infection and Treatment: Add 50 µL of the diluted delavirdine to the wells, followed by 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI). Include virus control (cells + virus) and cell control (cells only) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of CPE inhibition is calculated relative to the virus and cell controls. The IC50 value is determined from the dose-response curve.
dot
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.[12][13]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Delavirdine stock solution (in DMSO)
-
Reaction buffer (containing template/primer, e.g., poly(A)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive label)
-
Microtiter plates (e.g., streptavidin-coated for non-radioactive assays)
-
Detection reagents (e.g., scintillation fluid or enzyme-conjugated antibody)
-
Filter mats or microplate reader
Procedure:
-
Reaction Setup: In a microtiter plate, add the reaction buffer, dNTPs, and serial dilutions of delavirdine.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well. Include enzyme control (no inhibitor) and background control (no enzyme) wells.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination and Detection:
-
Radioactive Assay: Stop the reaction by adding EDTA. Spot the reaction mixture onto filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ELISA-based): If using biotinylated dNTPs and a DIG-labeled probe, transfer the reaction mixture to a streptavidin-coated plate. Detect the incorporated DIG with an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase), followed by the addition of a chromogenic substrate.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each delavirdine concentration relative to the enzyme control. Determine the IC50 value from the dose-response curve.
dot
Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.
Conclusion
Delavirdine serves as a significant example of a synthetically derived NNRTI for the treatment of HIV-1. Its well-defined mechanism of action, involving allosteric inhibition of reverse transcriptase, has been thoroughly characterized. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation of delavirdine and other novel antiretroviral agents. This information is intended to support ongoing research and development efforts in the critical area of HIV therapeutics.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Pharmacokinetics of ritonavir and delavirdine in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study of the interaction between rifabutin and delavirdine mesylate in HIV-1 infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Delavinone and its Analogs: A Technical Deep Dive into their Biological Activity and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone, a novel compound, has emerged as a promising agent in cancer therapy, particularly for colorectal cancer (CRC). This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound induces a specific form of programmed cell death known as ferroptosis in colorectal cancer cells by modulating the PKCδ/Nrf2/GPX4 signaling pathway. This document details the intricate molecular interactions and presents available quantitative data on its cytotoxic effects. Furthermore, it outlines the key experimental protocols necessary for the study of this compound and similar compounds, and provides visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Recent research has highlighted ferroptosis, an iron-dependent form of regulated cell death, as a promising avenue for cancer treatment. This compound, a compound identified from a class of natural products, has demonstrated significant potential in inducing ferroptosis in CRC cells, thereby inhibiting their proliferation. This guide will explore the biological activities of this compound, delving into its molecular mechanism, and providing a framework for its further investigation and potential clinical application.
Mechanism of Action: The PKCδ/Nrf2/GPX4 Signaling Axis
This compound exerts its anticancer effects by inducing oxidative stress and triggering ferroptosis in colorectal cancer cells.[1] The core of its mechanism lies in the inhibition of the Protein Kinase C delta (PKCδ)-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]
Under normal conditions, Nrf2 is a key transcription factor that regulates the expression of antioxidant genes, protecting cells from oxidative stress. In many cancers, the Nrf2 pathway is hyperactivated, contributing to chemoresistance. This compound disrupts this protective mechanism through the following steps:
-
Inhibition of PKCδ Kinase Activity: this compound directly inhibits the kinase activity of PKCδ.[1]
-
Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.[1]
-
Decreased Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.[1]
-
Downregulation of Antioxidant Genes: The lack of nuclear Nrf2 leads to a decrease in the expression of its downstream target genes, including those involved in glutathione (B108866) (GSH) synthesis.
-
GSH Depletion and GPX4 Inactivation: The reduction in GSH, a critical cofactor for Glutathione Peroxidase 4 (GPX4), leads to the inactivation of GPX4. GPX4 is a key enzyme that protects cells from lipid peroxidation.
-
Induction of Ferroptosis: The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately leading to ferroptotic cell death.
The inhibition of the PKCδ/Nrf2/GPX4 signaling axis by this compound is a key event leading to its pro-ferroptotic and anticancer activity in colorectal cancer. The effect of this compound can be reversed by ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1), further confirming its mechanism of action.
Signaling Pathway Diagram
Caption: this compound-induced ferroptosis signaling pathway.
Quantitative Biological Activity
This compound has been shown to significantly inhibit the proliferation of colorectal cancer (CRC) cells. While the primary literature describes this inhibition as significant, specific IC50 values for this compound against various CRC cell lines such as HCT116 and SW480 are not explicitly stated in the readily available abstracts. Further analysis of the full-text publication is required to obtain this quantitative data.
In addition to inhibiting cell proliferation, this compound treatment leads to a notable increase in cellular lipid ROS levels, malondialdehyde (MDA) accumulation, and a depletion of glutathione (GSH), all of which are key markers of ferroptosis.
Table 1: Summary of this compound's Biological Effects on Colorectal Cancer Cells
| Biological Effect | Observation | Reference |
| Cell Proliferation | Significant inhibition | |
| Lipid ROS Levels | Increased | |
| MDA Accumulation | Increased | |
| GSH Levels | Depleted | |
| Ferroptosis | Induced |
Note: Specific quantitative data such as IC50 values are pending review of the full-text scientific literature.
This compound Analogs and Structure-Activity Relationship (SAR)
The initial research on this compound was conducted as part of a study on peimine (B17214) and its analogs, suggesting a structural relationship and a broader potential for this class of compounds in cancer therapy. However, a detailed comparative analysis of the biological activities of a series of this compound analogs is not yet available in the public domain. Furthermore, the specific structure-activity relationships (SAR) for this compound, detailing which chemical moieties are crucial for its inhibitory activity on PKCδ and induction of ferroptosis, have not been elucidated. Future research in this area will be critical for the rational design and optimization of more potent and selective this compound-based anticancer agents.
Experimental Protocols
This section provides an overview of the key experimental methodologies required to investigate the biological activity of this compound and its analogs.
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound and its analogs on colorectal cancer cell lines (e.g., HCT116, SW480).
Methodology (MTT Assay):
-
Cell Seeding: Seed CRC cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Ferroptosis Induction and Analysis
Objective: To confirm that this compound induces cell death through ferroptosis.
Methodology:
-
Induction of Ferroptosis: Treat CRC cells with this compound. As positive controls, use known ferroptosis inducers like Erastin or RSL3. To confirm ferroptosis, co-treat cells with this compound and ferroptosis inhibitors such as Ferrostatin-1 or Deferoxamine.
-
Lipid ROS Measurement: Use a fluorescent probe such as C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry or fluorescence microscopy.
-
MDA Assay: Quantify malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available MDA assay kit.
-
GSH Assay: Measure the intracellular levels of glutathione (GSH) using a GSH-Glo™ Assay or a similar commercially available kit.
PKCδ Kinase Activity Assay
Objective: To determine the inhibitory effect of this compound on the kinase activity of PKCδ.
Methodology (In Vitro Kinase Assay):
-
Reaction Setup: In a reaction buffer, combine recombinant PKCδ enzyme, a specific substrate peptide for PKCδ, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding a phosphate (B84403) source (e.g., [γ-³²P]ATP or using a luminescence-based ATP detection system) and incubate at 30°C for a specified time.
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done by capturing the phosphorylated substrate on a membrane and quantifying radioactivity or by measuring the depletion of ATP using a luciferase-based assay.
-
Data Analysis: Calculate the percentage of inhibition of PKCδ activity at different this compound concentrations to determine the IC50 value.
Nrf2 Phosphorylation and Nuclear Translocation Assay
Objective: To assess the effect of this compound on the phosphorylation and nuclear localization of Nrf2.
Methodology:
-
Western Blotting for Phospho-Nrf2:
-
Treat CRC cells with this compound for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies specific for phosphorylated Nrf2 (at the relevant serine/threonine residues) and total Nrf2.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Grow CRC cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
In Vivo Antitumor Activity in a Colorectal Cancer Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of colitis-associated colorectal cancer.
Methodology (AOM/DSS Model):
-
Model Induction: Induce colitis-associated colorectal cancer in mice (e.g., C57BL/6) by a single intraperitoneal injection of azoxymethane (B1215336) (AOM) followed by multiple cycles of dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water.
-
Drug Administration: Administer this compound to the treatment group of mice (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle.
-
Monitoring: Monitor the mice for body weight, signs of colitis (e.g., rectal bleeding, diarrhea), and tumor development over the course of the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and collect the colons. Count and measure the tumors.
-
Histological and Molecular Analysis: Process the colon tissues for histological examination (H&E staining) to assess tumor morphology and inflammation. Conduct immunohistochemistry or western blotting on tumor tissues to analyze the expression of key proteins in the PKCδ/Nrf2/GPX4 pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound's biological activity.
Conclusion and Future Directions
This compound represents a promising new therapeutic candidate for colorectal cancer by virtue of its unique mechanism of inducing ferroptosis through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis. The available data strongly supports its potent anticancer activity in preclinical models. However, to advance this compound towards clinical application, several key areas require further investigation:
-
Quantitative Efficacy: A comprehensive analysis of the IC50 values of this compound against a broader panel of CRC cell lines with different genetic backgrounds is necessary.
-
Analog Synthesis and SAR Studies: The synthesis and biological evaluation of a library of this compound analogs are crucial for establishing a clear structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetics and Toxicology: Detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound are essential for its development as a drug.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens for colorectal cancer.
References
Delavinone: A Promising Therapeutic Candidate for Colorectal Cancer by Induction of Ferroptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Recent preclinical evidence has identified Delavinone, a natural compound, as a potent inhibitor of CRC proliferation. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and future directions for the development of this compound as a potential therapeutic for CRC. The core of this compound's anticancer activity lies in its ability to induce ferroptosis, a form of iron-dependent programmed cell death, through the modulation of the PKCδ/Nrf2/GPX4 signaling pathway. This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and provides visual representations of the critical pathways and workflows to facilitate further research and development.
Introduction
Ferroptosis is an emerging and promising avenue for cancer therapy, characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] this compound has been shown to significantly impede the proliferation of colorectal cancer cells by triggering this precise cellular self-destruction mechanism.[1] This guide will dissect the molecular interactions and cellular consequences of this compound treatment in CRC models, offering a comprehensive resource for scientists and clinicians working on novel cancer therapeutics.
Mechanism of Action: The PKCδ/Nrf2/GPX4 Signaling Axis
This compound exerts its pro-ferroptotic effects by targeting a critical signaling cascade that governs cellular antioxidant defenses. The primary mechanism involves the inhibition of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]
Signaling Pathway Overview:
-
Inhibition of PKCδ Kinase Activity: this compound directly inhibits the kinase activity of PKCδ.[1]
-
Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.[1]
-
Impaired Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.
-
Downregulation of GSH Synthesis Genes: Consequently, the expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis is diminished.
-
GPX4 Inactivation and Ferroptosis: The reduction in GSH, a critical cofactor for Glutathione Peroxidase 4 (GPX4), leads to the inactivation of GPX4. GPX4 is a key enzyme that neutralizes lipid peroxides. Its inactivation results in the accumulation of lipid ROS, leading to oxidative stress and ultimately, ferroptosis.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
CRC cell lines (e.g., HCT116, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the protein expression levels of PKCδ, Nrf2, and GPX4.
Procedure:
-
Treat CRC cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PKCδ, Nrf2, p-Nrf2, and GPX4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo AOM/DSS-Induced Colorectal Cancer Model
This protocol describes the induction of colitis-associated colorectal cancer in mice to evaluate the in vivo efficacy of this compound.
Experimental Workflow:
dot
Caption: Workflow for the AOM/DSS-induced colorectal cancer mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Acclimatize mice for one week.
-
On day 0, administer a single intraperitoneal injection of AOM (10 mg/kg).
-
One week after AOM injection, provide 2.5% (w/v) DSS in the drinking water for 7 days.
-
After the DSS cycle, provide regular drinking water for 14 days.
-
Repeat the DSS and recovery cycles for a total of three cycles.
-
During the study period, administer this compound or vehicle to the respective treatment groups according to the desired dosing schedule.
-
Monitor mice for body weight changes and signs of colitis.
-
At the end of the study, sacrifice the mice, dissect the colons, and count and measure the tumors.
Ferroptosis-Related Assays
Lipid ROS Assay:
-
Treat cells with this compound.
-
Stain cells with a lipid-peroxidation-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).
-
Analyze the fluorescence intensity by flow cytometry.
Malondialdehyde (MDA) Assay:
-
Collect cell lysates or tissue homogenates after this compound treatment.
-
Use a commercial MDA assay kit based on the reaction of MDA with thiobarbituric acid (TBA) to generate a colorimetric or fluorometric product.
-
Measure the absorbance or fluorescence according to the kit's instructions.
Glutathione (GSH) Assay:
-
Prepare cell lysates or tissue homogenates.
-
Use a commercial GSH assay kit, which typically involves the reaction of GSH with a chromogenic substrate.
-
Measure the absorbance to determine the GSH concentration.
Future Directions and Conclusion
The preclinical data strongly suggest that this compound is a promising candidate for the treatment of colorectal cancer. Its unique mechanism of inducing ferroptosis through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis offers a novel therapeutic strategy.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, delivery, and bioavailability of this compound.
-
Toxicology Studies: To assess the safety profile of this compound in preclinical models.
-
Combination Therapies: To investigate the synergistic effects of this compound with existing CRC chemotherapies and targeted agents.
-
Biomarker Development: To identify biomarkers that can predict patient response to this compound treatment.
References
Methodological & Application
Application Notes and Protocols for Delavinone Treatment in Colorectal Cancer (CRC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, a compound derived from peimine, has emerged as a promising agent for colorectal cancer (CRC) therapy. Recent studies have elucidated its mechanism of action, highlighting its ability to induce a specific form of programmed cell death known as ferroptosis. This compound elicits this effect by creating oxidative stress within cancer cells.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on CRC cell lines.
This compound's primary mechanism involves the inhibition of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This disruption leads to a decrease in Nrf2's nuclear translocation and a subsequent reduction in the expression of genes responsible for glutathione (B108866) (GSH) synthesis. The resulting depletion of GSH compromises the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] The inhibition of the PKCδ/Nrf2/GPX4 signaling axis by this compound leads to an accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately triggering ferroptotic cell death in CRC cells.[1]
These protocols offer a comprehensive guide for the in vitro evaluation of this compound, from assessing general cytotoxicity to dissecting the specific molecular pathways involved in its anti-cancer activity.
Data Presentation
While specific IC50 values for this compound in various CRC cell lines are not yet widely published, the following table summarizes the reported effects and provides a recommended concentration range for initial dose-response studies. Researchers should determine the empirical IC50 for their specific cell line and experimental conditions.
| Parameter | Cell Line(s) | Recommended Concentration Range for IC50 Determination | Expected Outcome | Reference |
| Cell Proliferation | CRC Cell Lines (e.g., HCT116, SW480) | 1 µM - 100 µM | Significant inhibition | [1] |
| Lipid ROS Levels | CRC Cell Lines | 10 µM - 50 µM (or based on IC50) | Increase | |
| Malondialdehyde (MDA) Accumulation | CRC Cell Lines | 10 µM - 50 µM (or based on IC50) | Increase | |
| Glutathione (GSH) Depletion | CRC Cell Lines | 10 µM - 50 µM (or based on IC50) | Decrease |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on CRC cell lines.
Materials:
-
CRC cell lines (e.g., HCT116, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Ferroptosis-Associated Assays
This assay measures lipid ROS, a key indicator of ferroptosis.
Materials:
-
Treated and control CRC cells
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
PBS
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with this compound at the desired concentration (e.g., IC50) for the determined time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS containing 2.5 µM C11-BODIPY probe.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by flow cytometry. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
This colorimetric assay quantifies MDA, an end product of lipid peroxidation.
Materials:
-
Treated and control CRC cells
-
RIPA buffer with protease inhibitors
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Microplate reader
Protocol:
-
Treat cells with this compound as required.
-
Harvest and lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Mix the supernatant with TBA reagent and TCA.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve generated with an MDA standard.
This assay measures the level of reduced glutathione, a key antioxidant depleted during ferroptosis.
Materials:
-
Treated and control CRC cells
-
GSH assay kit (commercially available, e.g., based on DTNB)
-
Deproteinizing agent (e.g., 5% 5-Sulfosalicylic Acid)
-
Microplate reader
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using the deproteinizing agent provided in the kit.
-
Centrifuge to remove precipitated proteins.
-
Perform the GSH assay on the supernatant according to the manufacturer's instructions. This typically involves the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product.
-
Measure the absorbance at 412 nm.
-
Calculate the GSH concentration based on a standard curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control CRC cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Treated and control CRC cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with this compound.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Treated and control CRC cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PKCδ, anti-Nrf2, anti-phospho-Nrf2, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the appropriate time.
-
Lyse cells in RIPA buffer, and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
Application Notes and Protocols for the Study of Delavinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, also known as Hupehenirine or Sinpeinine A, is a naturally occurring isosteroidal alkaloid with the chemical formula C₂₇H₄₃NO₂[1]. It is primarily isolated from the bulbs of plants belonging to the Fritillaria genus, such as Fritillaria cirrhosa[1][2][3]. Recent research has highlighted this compound as a promising candidate for cancer therapy, particularly for colorectal cancer, due to its ability to induce a specific form of programmed cell death called ferroptosis[4].
This document provides detailed protocols for the isolation and purification of this compound for research purposes, summarizes its known biological activities, and illustrates its mechanism of action.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₄₃NO₂ | |
| Molecular Weight | 413.646 g/mol | |
| CAS Number | 96997-98-7 | |
| Type of Compound | Isosteroidal Alkaloid | |
| Botanical Source | Fritillaria cirrhosa, Fritillaria species | |
| Synonyms | Hupehenirine, Sinpeinine A |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Fritillaria cirrhosa
This protocol is a generalized procedure based on methods for the extraction and isolation of total alkaloids from Fritillaria species. Optimization may be required depending on the specific plant material and available equipment.
Materials and Reagents:
-
Dried and powdered bulbs of Fritillaria cirrhosa
-
2-4% Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH) for basification
-
Silica (B1680970) gel for column chromatography
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for HPLC (e.g., acetonitrile, methanol, water)
-
Reference standard of this compound (if available)
Procedure:
-
Extraction of Total Alkaloids:
-
Macerate the dried, powdered bulbs of Fritillaria cirrhosa with 70% ethanol at room temperature for 24-48 hours. Alternatively, perform reflux extraction for a shorter duration (e.g., 2-4 hours).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
Acidify the crude extract by dissolving it in 2-4% hydrochloric acid. This step protonates the alkaloids, making them soluble in the aqueous solution.
-
Filter the acidic solution to remove any insoluble materials.
-
Basify the filtrate to a pH of 9-10 using sodium hydroxide or ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate.
-
Extract the aqueous solution multiple times with chloroform. The alkaloids will partition into the organic layer.
-
Combine the organic extracts and concentrate under reduced pressure to yield the total alkaloids of Fritillaria cirrhosa (BFC-TA).
-
-
Chromatographic Purification of this compound:
-
Subject the BFC-TA to silica gel column chromatography.
-
Create a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.
-
Dissolve the BFC-TA in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Further purify the fractions containing this compound using preparative HPLC.
-
The specific column (e.g., C18) and mobile phase composition will need to be optimized. A common mobile phase for alkaloid separation is a mixture of acetonitrile, methanol, and water.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound. The identity and purity can be confirmed by comparing the retention time with a reference standard and by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activity and Mechanism of Action
This compound has demonstrated significant anticancer activity, particularly in colorectal cancer (CRC) models. Its primary mechanism of action involves the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).
Key findings on the mechanism of action of this compound:
-
Inhibition of PKCδ: this compound directly inhibits the kinase activity of Protein Kinase C delta (PKCδ).
-
Suppression of Nrf2 Phosphorylation: By inhibiting PKCδ, this compound prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).
-
Reduced Nrf2 Nuclear Translocation: The lack of phosphorylation leads to a decrease in the translocation of Nrf2 to the nucleus.
-
Downregulation of Glutathione (B108866) Synthesis: In the nucleus, Nrf2 typically promotes the expression of genes involved in the synthesis of glutathione (GSH). By inhibiting Nrf2's nuclear activity, this compound leads to GSH depletion.
-
Inactivation of GPX4: Glutathione is a necessary cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides. The depletion of GSH results in the inactivation of GPX4.
-
Induction of Ferroptosis: The inhibition of the PKCδ/Nrf2/GPX4 signaling axis leads to an accumulation of lipid ROS, ultimately triggering ferroptosis in colorectal cancer cells.
Signaling Pathway of this compound-Induced Ferroptosis
References
- 1. Biochemometric-guided isolation of new Isosteroidal alkaloids from Fritillaria cirrhosa D.Don (Liliaceae, syn. Fritillaria roylei Hook) as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
Delavirdine Dosage and Administration: In Vivo Study Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine (B1662856) (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, delavirdine allosterically binds to and inhibits the viral enzyme reverse transcriptase, a critical component for the replication of HIV.[2] This document provides a comprehensive overview of delavirdine's dosage and administration based on available in vivo studies, primarily from human clinical trials and animal toxicology reports, due to a scarcity of publicly available preclinical efficacy studies in animal models.
Data Presentation: Summary of In Vivo Dosages
The following tables summarize the quantitative data on delavirdine dosage and administration from human clinical trials and animal studies.
Table 1: Human Clinical Dosage and Pharmacokinetics
| Population | Dosage Regimen | Administration Route | Key Pharmacokinetic Parameters | Reference |
| HIV-1 Infected Adults | 400 mg, three times daily | Oral | Cmax (steady-state): 35 ± 20 µMAUC (steady-state): 180 ± 100 µM·hCmin (trough, steady-state): 15 ± 10 µM | [3] |
| HIV-1 Infected Adults | 600 mg, twice daily | Oral | Appears to provide similar systemic exposure to 400 mg TID regimen. | [4] |
| HIV-1 Infected Adults (with Didanosine) | 400 mg (single dose) | Oral | Concurrent administration with didanosine (B1670492) reduced delavirdine Cmax and AUC. Administration of delavirdine 1 hour prior to didanosine avoided this interaction. | |
| HIV-1 Infected Adults (with Ritonavir) | 400 mg, every 8 hours | Oral | Co-administration with ritonavir (B1064) resulted in a delavirdine Cmax of 23 ± 16 µM and an AUC0-8 of 114 ± 75 µM·h. |
Table 2: Animal Toxicology and Teratogenicity Studies
| Animal Model | Dosage Range | Administration Route | Study Type | Observed Effects | Reference |
| Rats | 50 to 200 mg/kg/day | Not Specified (likely oral) | Teratogenicity | Ventricular septal defects in offspring. | |
| Rats | ~5 times human therapeutic exposure | Not Specified (likely oral) | Reproduction/Fertility | Marked maternal toxicity, embryotoxicity, fetal developmental delay, and reduced pup survival. | |
| Rabbits | ~6 times human therapeutic exposure | Not Specified (likely oral) | Reproduction/Fertility | Abortions, embryotoxicity, and maternal toxicity. | |
| Mice | Systemic exposures 0.5- to 3-fold (females) and 0.2- to 4-fold (males) higher than human therapeutic doses | Not Specified (likely oral) | Carcinogenicity | Increased incidence of hepatocellular adenoma and carcinoma in both sexes and urinary bladder tumors in males. |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. It is important to note the lack of extensive published preclinical efficacy studies for delavirdine in established HIV animal models like non-human primates or humanized mice. The protocols are therefore based on general methodologies for antiretroviral drug testing in such models and the available toxicological data for delavirdine.
Protocol 1: General Antiretroviral Efficacy Assessment in SCID-hu Thy/Liv Mouse Model
This protocol is a generalized procedure for evaluating the in vivo efficacy of an NNRTI like delavirdine, based on established methodologies for other antiretrovirals in this model.
1. Animal Model:
-
Severe Combined Immunodeficient (SCID) mice surgically implanted with human fetal thymus and liver tissues (SCID-hu Thy/Liv).
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., appropriate buffer or suspension agent).
-
Group 2-4: Delavirdine at escalating doses (e.g., 10, 30, 100 mg/kg/day), administered via oral gavage twice daily.
-
Group 5: Positive control (another approved NNRTI with known efficacy in this model).
3. Experimental Procedure:
-
Mice are infected with a known strain of HIV-1 directly into the thymic implant.
-
Treatment is initiated either prophylactically (before infection) or therapeutically (after infection is established).
-
Blood samples are collected periodically to monitor drug levels and potential toxicity.
-
At the end of the study period (e.g., 2-4 weeks post-infection), mice are euthanized, and the human thymic implants are harvested.
4. Endpoint Analysis:
-
Viral Load: Quantification of cell-associated HIV-1 p24 antigen and HIV-1 RNA in the thymic implant.
-
Immunophenotyping: Flow cytometry to assess the depletion of CD4+ thymocytes, a hallmark of HIV-1 infection.
-
Histopathology: Examination of the thymic tissue for pathological changes.
Protocol 2: Teratogenicity Study in Rats
This protocol is based on the reported teratogenicity findings for delavirdine.
1. Animal Model:
-
Pregnant Sprague-Dawley rats.
2. Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2-4: Delavirdine at doses of 50, 100, and 200 mg/kg/day.
3. Experimental Procedure:
-
Delavirdine is administered daily via oral gavage during the period of organogenesis (gestational days 6-15).
-
Maternal body weight and clinical signs are monitored throughout the pregnancy.
-
On gestational day 20, dams are euthanized, and fetuses are collected.
4. Endpoint Analysis:
-
Maternal Toxicity: Assessment of maternal weight gain, food consumption, and clinical signs.
-
Embryo-fetal Development: Examination of fetuses for external, visceral, and skeletal malformations. The number of viable fetuses, resorptions, and fetal body weights are recorded.
Mandatory Visualization
Caption: Mechanism of action of Delavirdine as an NNRTI.
References
Application Notes and Protocols for the Analytical Determination of Delavirdine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As with any pharmaceutical compound, accurate and reliable analytical methods for its detection and quantification in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids, are crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. These application notes provide an overview of established analytical techniques and detailed protocols for the determination of Delavirdine.
Analytical Methods Overview
Several analytical methods have been employed for the quantification of Delavirdine. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UV-Visible Spectrophotometry can also be utilized for simpler assay requirements.
Quantitative Data Summary
The following table summarizes the quantitative data for various analytical methods used for Delavirdine determination, providing a basis for method comparison and selection.
| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) |
| HPLC-Fluorescence | Human Plasma | 50 - 50,000 ng/mL[1] | 50 ng/mL[1] | < 4.4%[1] | 93.8%[1] |
| LC-MS/MS | Human Plasma | 0.15 – 40.4 ng/mL (as IS)[2] | Not specified for Delavirdine as analyte | Not specified for Delavirdine as analyte | Not specified for Delavirdine as analyte |
| UV-Vis Spectrophotometry | Bulk/Dosage Form | Method dependent | Method dependent | < 2% (typical) | 98-102% (typical) |
| Stability-Indicating HPLC | Bulk/Dosage Form | Method dependent | Method dependent | < 2% (typical) | Method dependent |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
This method is suitable for the quantification of Delavirdine in human plasma and is particularly useful for pharmacokinetic studies.
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 50 µL into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) in a ratio that provides optimal separation (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 300 nm
-
Emission Wavelength: 425 nm
-
c. Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of Delavirdine into blank human plasma and processing them as described above. Construct a calibration curve by plotting the peak area of Delavirdine against its concentration. The concentration of Delavirdine in unknown samples is determined by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the determination of low concentrations of Delavirdine in biological matrices. While the provided search result used Delavirdine as an internal standard, a method can be readily adapted for its quantification as the primary analyte.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a polymeric sorbent SPE cartridge (e.g., 30 mg/1 mL) with 1.0 mL of methanol (B129727) followed by 1.0 mL of HPLC grade water.
-
To 100 µL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled Delavirdine or a structurally similar compound).
-
Add 500 µL of HPLC grade water and vortex.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute Delavirdine with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM). The specific parent and product ion transitions for Delavirdine would be m/z 457.2 → 362.1.
UV-Visible Spectrophotometry
This method is a simple and cost-effective technique suitable for the quantification of Delavirdine in bulk drug and pharmaceutical dosage forms.
a. Preparation of Standard Stock Solution
-
Accurately weigh about 10 mg of Delavirdine reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) and make up the volume. This gives a stock solution of 100 µg/mL.
b. Determination of Wavelength of Maximum Absorbance (λmax)
-
Dilute the standard stock solution to obtain a concentration of 10 µg/mL.
-
Scan the solution from 200 to 400 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
c. Assay of Pharmaceutical Formulation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Delavirdine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the solvent to obtain a final concentration within the linear range of the method.
-
Measure the absorbance of the sample solution at the determined λmax.
-
Calculate the concentration of Delavirdine using a calibration curve or by comparing with the absorbance of a standard solution of known concentration.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for determining the drug's stability under various stress conditions and for separating the active pharmaceutical ingredient from its degradation products.
a. Forced Degradation Studies
Subject the Delavirdine drug substance to stress conditions as per ICH guidelines, including:
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal degradation: Dry heat at 80°C for 48 hours.
-
Photolytic degradation: Exposure to UV light (254 nm) for 48 hours.
b. Chromatographic Conditions
Develop an HPLC method, typically with UV detection, that can effectively separate the intact Delavirdine peak from all potential degradation product peaks. This often involves a gradient elution with a C18 column. The mobile phase could consist of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
c. Validation
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness in the presence of degradation products.
Visualizations
Delavirdine Mechanism of Action
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a site on the HIV-1 reverse transcriptase enzyme that is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.
References
Application Notes & Protocols for the Analysis of Delphinidin using Electrospray Ionization Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin is a primary anthocyanidin, a subclass of flavonoids, found abundantly in pigmented fruits and vegetables such as berries, dark grapes, and eggplant.[1][2] It is a potent antioxidant with demonstrated anti-inflammatory and antiproliferative properties.[1][2] Due to its potential therapeutic applications, including in cancer and cardiovascular diseases, robust analytical methods for its identification and quantification in various matrices are crucial.[3] Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific technique for the analysis of Delphinidin and its glycosides.
These application notes provide a comprehensive overview and detailed protocols for the analysis of Delphinidin using ESI-MS.
Data Presentation
Table 1: Key Mass Spectrometric Parameters for Delphinidin and its Common Glycosides
This table summarizes the mass-to-charge ratios (m/z) for precursor and product ions of Delphinidin and its common glycosylated forms, which are essential for targeted analysis using techniques like multiple reaction monitoring (MRM).
| Compound | Precursor Ion [M]+ (m/z) | Product Ion (m/z) | Reference |
| Delphinidin (aglycone) | 303.08 | 287.14, 137, 125 | |
| Delphinidin-3-O-glucoside | 465 | 303 | |
| Delphinidin-3-O-rutinoside | 611.1 | 465.15, 303.08 | |
| Delphinidin-3,5-O-diglucoside | 627 | 465, 303 | |
| Delphinidin-3-O-(6-O-p-coumaroyl)monoglucoside | 611 | 303 |
Signaling Pathways Involving Delphinidin
Delphinidin has been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is critical for drug development and mechanistic studies.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma/Urine) using Solid Phase Extraction (SPE)
This protocol is a generalized procedure for the extraction and purification of Delphinidin and its glycosides from complex biological matrices prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
For plasma: Acidify the sample with an equal volume of 2% formic acid in water.
-
For urine: Centrifuge to remove particulates and use the supernatant directly.
-
-
SPE Cartridge Conditioning:
-
Wash a C18 SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the retained anthocyanins with 3-5 mL of acidified methanol (e.g., methanol with 0.1-5% formic acid).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Delphinidin
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Delphinidin. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Parameters:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-20 min: 40% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
MRM Transitions:
-
Delphinidin-3-glucoside: m/z 465 -> 303
-
Delphinidin (aglycone): m/z 303 -> 287
-
-
Ion Source Parameters:
-
Capillary Voltage: Optimize for maximum signal (typically 3-5 kV).
-
Source Temperature: Optimize for desolvation (e.g., 120-150 °C).
-
Desolvation Temperature: Optimize for efficient solvent evaporation (e.g., 350-500 °C).
-
Gas Flows (Nebulizer, Desolvation): Optimize according to the manufacturer's recommendations.
-
-
Collision Energy (CE): Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Delphinidin from sample collection to data analysis.
Troubleshooting and Optimization
-
Low Signal Intensity:
-
Optimize ESI source parameters (voltages, temperatures, gas flows).
-
Ensure the mobile phase pH is acidic (e.g., using formic acid) to promote the formation of the flavylium (B80283) cation, which is readily detected in positive ESI mode.
-
Check for matrix effects; consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.
-
-
Poor Peak Shape:
-
Ensure proper column equilibration.
-
Adjust the mobile phase composition and gradient.
-
Check for sample overload on the column.
-
-
Ion Suppression:
-
Improve sample cleanup using SPE.
-
Adjust chromatographic conditions to separate Delphinidin from co-eluting matrix components.
-
Assess the matrix effect by comparing the response of a standard in solvent versus a post-extraction spiked sample.
-
Conclusion
Electrospray ionization mass spectrometry is a powerful tool for the sensitive and specific analysis of Delphinidin and its derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this promising natural compound. Method optimization will be necessary depending on the specific sample matrix and instrumentation used.
References
Application Notes and Protocols for Measuring Delavinone-Induced Ferroptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, a compound derived from peimine, has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Understanding the mechanism of this compound-induced ferroptosis is crucial for its development as a potential therapeutic agent, particularly in oncology.[1] These application notes provide a detailed overview and experimental protocols for in vitro assays to quantify the key hallmarks of ferroptosis in response to this compound treatment.
Recent studies have elucidated that this compound triggers ferroptosis in colorectal cancer (CRC) cells by inhibiting the PKCδ-mediated phosphorylation of Nrf2.[1] This action curtails the nuclear translocation of Nrf2 and subsequently downregulates the expression of genes involved in glutathione (B108866) (GSH) synthesis.[1] The resulting depletion of GSH compromises the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, leading to their accumulation and eventual cell death.[1] The anticancer effects of this compound can be reversed by ferroptosis inhibitors such as ferrostatin-1 (Fer-1) and the iron chelator deferoxamine (B1203445) (DFO).[1]
This document outlines protocols for three key assays to measure the hallmarks of this compound-induced ferroptosis:
-
Lipid Peroxidation Assay using the fluorescent probe C11-BODIPY 581/591.
-
Intracellular Ferrous Iron Assay using the fluorescent probe FerroOrange.
-
Glutathione Depletion Assay using the luminescent GSH/GSSG-Glo™ Assay.
This compound-Induced Ferroptosis Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to ferroptotic cell death.
Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity, GSH depletion, GPX4 inactivation, and lipid peroxidation, culminating in ferroptosis.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative changes in key ferroptosis markers following this compound treatment in a susceptible cancer cell line.
Table 1: Key Ferroptosis Markers
| Parameter | Assay Method | Expected Change with this compound | Control Treatments | Expected Effect of Controls |
| Cell Viability | MTT, CellTiter-Glo® | Decrease | Ferrostatin-1 (Fer-1), Deferoxamine (DFO) | Rescue of cell viability |
| Lipid Peroxidation | C11-BODIPY 581/591 | Increase | Ferrostatin-1 (Fer-1) | Decrease in lipid peroxidation |
| Intracellular Fe2+ | FerroOrange | Increase | Deferoxamine (DFO) | Decrease in Fe2+ levels |
| Glutathione (GSH) | GSH/GSSG-Glo™ | Decrease | N-Acetylcysteine (NAC) | Restoration of GSH levels |
| GSH/GSSG Ratio | GSH/GSSG-Glo™ | Decrease | N-Acetylcysteine (NAC) | Increase in the ratio |
Table 2: Expression of Key Regulatory Proteins
| Protein | Detection Method | Expected Change with this compound |
| GPX4 | Western Blot, qPCR | Decrease in protein/mRNA levels |
| Nrf2 (nuclear) | Western Blot (nuclear fraction) | Decrease in nuclear translocation |
| SLC7A11 (xCT) | Western Blot, qPCR | Decrease in protein/mRNA levels |
Experimental Protocols
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol describes the use of the ratiometric fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a hallmark of ferroptosis.[2][3] Upon oxidation, the probe's fluorescence emission shifts from red to green, allowing for quantification of lipid ROS.
Materials:
-
C11-BODIPY 581/591 (e.g., Thermo Fisher Scientific, D3861)
-
Anhydrous DMSO
-
Cell culture medium (serum-free for incubation)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound and relevant controls (e.g., Ferrostatin-1, RSL3 as a positive control)
-
96-well black, clear-bottom plates or appropriate imaging dishes/slides
-
Fluorescence microscope or flow cytometer
Protocol:
Caption: Workflow for the C11-BODIPY lipid peroxidation assay.
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations and time points. Include negative controls (vehicle), positive controls (e.g., RSL3), and co-treatment with ferroptosis inhibitors (e.g., this compound + Fer-1).
-
Staining: Prepare a 2-10 µM working solution of C11-BODIPY 581/591 in serum-free medium. Remove the treatment medium, add the C11-BODIPY solution, and incubate for 30 minutes at 37°C, protected from light.[4]
-
Washing: Aspirate the staining solution and wash the cells twice with PBS or HBSS.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces red (Ex/Em ~581/591 nm), while the oxidized form fluoresces green (Ex/Em ~488/510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Trypsinize and resuspend cells in PBS. Analyze fluorescence using channels appropriate for FITC (for oxidized C11-BODIPY) and PE or a similar channel (for reduced C11-BODIPY).[5] An increase in the FITC signal indicates lipid peroxidation.
-
Intracellular Ferrous Iron (Fe2+) Assay (FerroOrange)
This protocol uses FerroOrange, a fluorescent probe that specifically detects intracellular Fe2+, a key catalyst in the Fenton reaction that drives lipid peroxidation.[6][7][8]
Materials:
-
FerroOrange (e.g., Dojindo, F374; Cell Signaling Technology, #36104)
-
Anhydrous DMSO
-
HBSS or serum-free medium
-
This compound and relevant controls (e.g., DFO, Ammonium iron(II) sulfate (B86663) as a positive control)
-
Appropriate cell culture plates for fluorescence-based analysis
Protocol:
Caption: Workflow for the FerroOrange intracellular Fe2+ assay.
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and controls as described in the previous protocol. DFO should be used as a control to chelate iron.
-
Washing: After treatment, aspirate the medium and wash the cells three times with HBSS or serum-free medium to remove extracellular iron.[6]
-
Staining: Prepare a 1 µM FerroOrange working solution in HBSS. Note: This working solution is unstable and should be prepared immediately before use.[6][7] Add the solution to the cells and incubate for 30 minutes at 37°C.[6]
-
Analysis: Wash the cells with HBSS and measure fluorescence immediately using a fluorescence microscope or plate reader (Ex/Em ~542/572 nm).[8] An increase in orange fluorescence intensity corresponds to an elevation in intracellular Fe2+.
Glutathione (GSH) Depletion Assay (GSH/GSSG-Glo™)
This protocol utilizes the Promega GSH/GSSG-Glo™ Assay, a luminescent-based system to measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately, allowing for the determination of the GSH/GSSG ratio, a key indicator of oxidative stress.[9][10]
Materials:
-
GSH/GSSG-Glo™ Assay Kit (Promega, V6611)
-
This compound and relevant controls (e.g., Buthionine sulfoximine (B86345) (BSO) as a positive control for GSH depletion)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
Caption: Workflow for the GSH/GSSG-Glo™ assay.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. After adherence, treat with this compound and controls. For each condition, prepare two parallel sets of wells: one for measuring total glutathione and one for measuring GSSG.
-
Cell Lysis:
-
Total Glutathione Wells: Remove the treatment medium and add Total Glutathione Lysis Reagent.
-
GSSG Wells: Remove the treatment medium and add Oxidized Glutathione Lysis Reagent (which contains a blocking agent for GSH).
-
Mix on a plate shaker for 5 minutes.
-
-
Luciferin Generation: Add the prepared Luciferin Generation Reagent to all wells. Incubate for 30 minutes at room temperature.[10]
-
Luciferin Detection: Add the Luciferin Detection Reagent to all wells. Incubate for 15 minutes at room temperature to stabilize the luminescent signal.[10]
-
Measurement: Read the luminescence using a plate luminometer.
-
Calculation:
-
Determine the concentrations of total glutathione and GSSG from standard curves.
-
Calculate the amount of reduced GSH: [GSH] = [Total Glutathione] - [GSSG].
-
Calculate the GSH/GSSG ratio. A decrease in this ratio upon this compound treatment is indicative of ferroptosis-inducing oxidative stress.[10]
-
Conclusion
The assays described provide a robust framework for investigating this compound-induced ferroptosis in vitro. A multiparametric approach, combining the measurement of lipid peroxidation, iron accumulation, and glutathione status, is essential for confirming the mechanism of cell death.[11][12] These protocols can be adapted for various cell lines and are suitable for both mechanistic studies and screening campaigns in drug development.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 5. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 6. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 7. dojindo.com [dojindo.com]
- 8. goryochemical.com [goryochemical.com]
- 9. GSH/GSSG-Glo™ Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
Application Notes and Protocols for Studying Delavinone in Colorectal Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to an experimental model for investigating the therapeutic potential of Delavinone in colorectal cancer (CRC). The protocols detailed below are based on established methodologies and the known mechanism of action of this compound, which involves the induction of ferroptosis through the PKCδ/Nrf2/GPX4 signaling pathway.[1]
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide. Recent research has highlighted ferroptosis, an iron-dependent form of programmed cell death, as a promising therapeutic strategy. This compound, a novel compound, has demonstrated significant anti-cancer activity in CRC models by inducing ferroptosis.[1] Mechanistically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This inhibition leads to decreased nuclear translocation of Nrf2 and subsequent downregulation of its target gene, Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in the glutathione (GSH)-based antioxidant defense system. The depletion of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.[1]
This document outlines the in vitro and in vivo experimental models used to study this compound's efficacy and mechanism of action in colorectal carcinogenesis.
Data Presentation
While specific quantitative data for this compound is emerging, the following tables illustrate how to structure and present typical findings from in vitro and in vivo studies. Researchers should populate these tables with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HCT116 | Data to be determined |
| SW480 | Data to be determined |
| HT-29 | Data to be determined |
| LoVo | Data to be determined |
IC50 (Half-maximal inhibitory concentration) values should be determined after a 48-hour treatment period using a standard cell viability assay such as MTT or CellTiter-Glo.
Table 2: Effect of this compound on In Vivo Tumor Growth in an AOM/DSS-Induced Colorectal Cancer Mouse Model
| Treatment Group | Dosage (mg/kg) | Tumor Incidence (%) | Mean Tumor Number | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined | - |
| This compound | Specify Dose | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | Specify Dose | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Data should be collected at the end of the study period. Tumor growth inhibition is calculated relative to the vehicle control group.
Table 3: Modulation of Key Signaling Proteins by this compound in Colorectal Cancer Cells
| Treatment | p-Nrf2/Total Nrf2 Ratio | Nuclear Nrf2 Levels | GPX4 Expression |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Protein expression levels should be quantified from Western blot data and normalized to a loading control.
Table 4: Indicators of Ferroptosis Induction by this compound in Colorectal Cancer Cells
| Treatment | Lipid ROS Levels (Fold Change) | MDA Levels (nmol/mg protein) | GSH Levels (µmol/g protein) |
| Control | 1.0 | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Measurements should be taken after a 24 to 48-hour treatment period.
Mandatory Visualizations
Caption: this compound induces ferroptosis by inhibiting the PKCδ/Nrf2/GPX4 signaling pathway.
Caption: Workflow for in vitro and in vivo evaluation of this compound in colorectal cancer.
Experimental Protocols
In Vitro Cell-Based Assays
1.1. Cell Culture and this compound Treatment
-
Cell Lines: Human colorectal cancer cell lines such as HCT116, SW480, HT-29, and LoVo.
-
Culture Medium: McCoy's 5A for HCT116, Leibovitz's L-15 for SW480, and RPMI-1640 for HT-29 and LoVo, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1%.
1.2. Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
1.3. Measurement of Lipid ROS
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Wash the cells with PBS and then incubate with 10 µM C11-BODIPY 581/591 (a fluorescent probe for lipid peroxidation) for 30 minutes at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity by flow cytometry.
1.4. Malondialdehyde (MDA) Assay
-
Treat cells with this compound for 48 hours.
-
Lyse the cells and collect the supernatant.
-
Perform the MDA assay using a commercial kit according to the manufacturer's instructions, which is typically based on the reaction of MDA with thiobarbituric acid (TBA).
-
Measure the absorbance of the resulting colored product.
1.5. Glutathione (GSH) Assay
-
Treat cells with this compound for 48 hours.
-
Homogenize the cells and collect the supernatant.
-
Measure the total GSH levels using a commercial colorimetric assay kit, which is often based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Read the absorbance at the appropriate wavelength.
1.6. Western Blot Analysis
-
Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against PKCδ, p-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
1.7. Co-Immunoprecipitation (Co-IP)
-
Lyse this compound-treated cells with a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-PKCδ antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively.
-
Elute the protein complexes and analyze by Western blotting using an anti-Nrf2 antibody.
In Vivo Animal Model
2.1. AOM/DSS-Induced Colorectal Carcinogenesis Model
-
Animals: 6-8 week old male C57BL/6 mice.
-
Induction:
-
Administer a single intraperitoneal injection of azoxymethane (B1215336) (AOM) at a dose of 10 mg/kg.
-
One week after AOM injection, provide drinking water containing 2.5% dextran (B179266) sodium sulfate (B86663) (DSS) for 7 days.
-
Follow the DSS treatment with 14 days of regular drinking water.
-
Repeat the DSS/regular water cycle two more times.
-
-
This compound Treatment: Begin oral gavage of this compound or vehicle control at a predetermined time point after the initial AOM injection and continue for the duration of the study.
-
Monitoring: Monitor the body weight, stool consistency, and presence of blood in the feces of the mice weekly.
-
Endpoint: At the end of the study (e.g., 12-16 weeks), euthanize the mice and collect the colons.
-
Analysis: Count and measure the size of the tumors. Fix the tissues in formalin for histological analysis.
2.2. Immunohistochemistry (IHC)
-
Embed the formalin-fixed colon tissues in paraffin (B1166041) and section them.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies against Ki-67, p-Nrf2, and GPX4 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the color with a DAB substrate and counterstain with hematoxylin.
-
Dehydrate, mount, and visualize the slides under a microscope.
-
Quantify the staining intensity and percentage of positive cells.
Conclusion
The experimental models and protocols described provide a robust framework for elucidating the anti-cancer effects of this compound in colorectal carcinogenesis. By systematically applying these in vitro and in vivo methods, researchers can further validate the therapeutic potential of this compound and deepen the understanding of its underlying molecular mechanisms, paving the way for its potential clinical development.
References
Techniques for Assessing Nrf2 Activation and Upstream Kinase Phosphorylation after Delphinidin Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, protecting cells from oxidative stress-induced damage. The activation of the Nrf2 signaling pathway is a key therapeutic strategy for a variety of diseases associated with oxidative stress. Delphinidin, a natural anthocyanidin found in pigmented fruits and vegetables, has been identified as a potent activator of the Nrf2 pathway.[1] However, its mechanism of action is multifaceted, involving not direct phosphorylation of Nrf2, but rather epigenetic modifications and modulation of upstream signaling kinases.[2][3]
These application notes provide detailed protocols for assessing the activation of the Nrf2 pathway and the phosphorylation status of its key upstream regulatory kinases following treatment with Delphinidin. The methodologies described herein are essential for researchers investigating the therapeutic potential of Delphinidin and other Nrf2 activators.
Data Presentation: Delphinidin's Impact on Nrf2 Activation
The following tables summarize the quantitative effects of Delphinidin on the Nrf2 signaling pathway, as reported in preclinical studies.
Table 1: Effect of Delphinidin on TPA-Induced Neoplastic Transformation in JB6 P+ Cells
| Delphinidin Concentration (µM) | Inhibition of Anchorage-Independent Growth (%) |
| 5 | 69.4 |
| 10 | 74.4 |
| 20 | 99.4 |
Data adapted from a study on the prevention of neoplastic transformation of mouse skin JB6 P+ cells.[1]
Table 2: Effect of Delphinidin on Nrf2 Promoter Methylation in JB6 P+ Cells
| Treatment | CpG Methylation Ratio (%) |
| Vehicle Control | 90.37 |
| 5 µM Delphinidin | 84.55 |
| 10 µM Delphinidin | 82.78 |
| 20 µM Delphinidin | 82.78 |
Data reflects the methylation status of 15 CpG sites in the Nrf2 promoter region after a 5-day treatment.[2]
Table 3: Delphinidin's Effect on Upstream Kinase Phosphorylation in Non-Small Cell Lung Cancer (NSCLC) Cells
| Treatment | p-PI3K / PI3K Ratio (Fold Change vs. IR) | p-AKT / AKT Ratio (Fold Change vs. IR) | p-mTOR / mTOR Ratio (Fold Change vs. IR) | p-JNK / JNK Ratio (Fold Change vs. IR) |
| Ionizing Radiation (IR) | 1.0 | 1.0 | 1.0 | 1.0 |
| 5 µM Delphinidin + IR | Decreased | Decreased | Decreased | Increased |
Qualitative representation of data from a study on the radio-therapeutic effects of Delphinidin. Delphinidin was shown to inhibit the phosphorylation of PI3K, AKT, and mTOR, while increasing JNK phosphorylation in irradiated NSCLC cells.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Nrf2 signaling pathway, the influence of Delphinidin, and the experimental workflows for assessing protein phosphorylation.
Caption: Nrf2 signaling pathway and points of Delphinidin intervention.
References
- 1. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delphinidin enhances radio-therapeutic effects via autophagy induction and JNK/MAPK pathway activation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. researchgate.net [researchgate.net]
Delavinone as a tool compound for studying ferroptosis pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, a novel compound, has emerged as a significant tool for studying ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. In the context of cancer research, particularly colorectal cancer (CRC), this compound has demonstrated potent pro-ferroptotic activity. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in inducing ferroptosis, and methods for assessing its effects, tailored for researchers in both academic and industrial settings.
Mechanism of Action: Targeting the PKCδ/Nrf2/GPX4 Axis
This compound exerts its ferroptosis-inducing effects by modulating a key signaling pathway involved in cellular oxidative stress response. Mechanistically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ).[1] This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses.
The lack of phosphorylation impedes the nuclear translocation of Nrf2, leading to a decrease in the expression of its downstream target genes.[1] A critical target in this cascade is the gene responsible for the synthesis of glutathione (B108866) (GSH). The subsequent depletion of GSH compromises the function of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. The inhibition of the PKCδ/Nrf2/GPX4 signaling axis by this compound results in an accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), ultimately triggering ferroptotic cell death.[1] The pro-ferroptotic effects of this compound can be reversed by treatment with ferroptosis inhibitors such as Ferrostatin-1 (Fer-1) and the iron chelator Deferoxamine (DFO).[1]
Quantitative Data
While specific IC50 values for this compound in various colorectal cancer cell lines are not detailed in the primary literature, studies have consistently shown that this compound significantly inhibits the proliferation of CRC cells in a dose-dependent manner.[1] Further dose-response studies are recommended to determine the precise IC50 values in specific cell lines of interest.
Table 1: Qualitative Summary of this compound's Efficacy
| Parameter | Observation in Colorectal Cancer Cells | Reference |
| Cell Proliferation | Significant inhibition | [1] |
| Lipid ROS Levels | Increased | [1] |
| MDA Accumulation | Increased | [1] |
| GSH Levels | Depleted | [1] |
| Rescue by Ferroptosis Inhibitors | Cell death ameliorated by DFO and Fer-1 | [1] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a tool to induce and study ferroptosis in vitro.
Protocol 1: Induction of Ferroptosis in Colorectal Cancer Cells
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ferrostatin-1 (Fer-1)
-
Deferoxamine (DFO)
-
96-well and 6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare similar dilutions for Fer-1 and DFO as negative controls.
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound for a fixed time point (e.g., 24 or 48 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound and perform assays at various time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) and co-treatment groups with this compound and either Fer-1 (e.g., 1 µM) or DFO (e.g., 100 µM) to confirm the induction of ferroptosis.
-
-
Incubation: Incubate the cells under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Assessment of Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet solution
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure (MTT Assay):
-
Following this compound treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 3: Measurement of Lipid Reactive Oxygen Species (ROS)
Materials:
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
After treatment with this compound, wash the cells with PBS.
-
Incubate the cells with C11-BODIPY 581/591 probe in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
Protocol 4: Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PKCδ, anti-phospho-Nrf2, anti-Nrf2, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Conclusion
This compound serves as a valuable pharmacological tool for inducing and investigating the mechanisms of ferroptosis. Its specific mode of action via the PKCδ/Nrf2/GPX4 axis provides a targeted approach to study this cell death pathway. The protocols outlined here offer a foundation for researchers to explore the role of ferroptosis in various disease models and to assess the therapeutic potential of ferroptosis-inducing compounds.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Delavinone Solubility Challenges for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues with Delavinone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound (CAS: 96997-98-7), also known as Sinpeinine A, is an alkaloid compound.[1] Like many hydrophobic molecules, this compound has poor aqueous solubility, which can lead to precipitation when added to cell culture media or aqueous buffers. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the stock solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: My this compound stock solution, which was clear when prepared, now shows precipitation after storage. What should I do?
Precipitation upon storage can occur due to temperature fluctuations or absorption of moisture. Gentle warming of the solution to 37°C and vortexing may help redissolve the compound. However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing. To minimize this issue, store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: I observe a precipitate immediately after diluting my this compound DMSO stock into the aqueous cell culture medium. What is causing this and how can I prevent it?
This phenomenon, often referred to as "solvent shock," occurs when the highly concentrated hydrophobic compound in DMSO is rapidly introduced into an aqueous environment, causing it to crash out of solution. To prevent this, add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual dilution helps to keep the compound in solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Inadequate mixing. | - Ensure you are using the correct volume of DMSO to achieve the desired concentration (see Table 1).- Use fresh, anhydrous, high-purity DMSO.- Vortex vigorously. Gentle warming to 37°C or brief sonication can also aid dissolution. |
| Precipitate forms in the final cell culture medium over time in the incubator. | - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Evaporation of the medium, leading to an increased concentration of all components. | - Lower the final working concentration of this compound.- Ensure proper humidification in the incubator to prevent evaporation. |
| Inconsistent or non-reproducible results between experiments. | - Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation.- Degradation of this compound in the stock solution over time. | - Always ensure the stock solution is completely dissolved and homogenous before each use.- Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| High background or artifacts in cell-based assays. | - Aggregation of this compound in the culture medium. | - Visually inspect the final working solution for any turbidity before adding it to the cells.- Consider using a solubility-enhancing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) if compatible with your assay.[3] |
Data Presentation: this compound Solubility and Stock Solution Parameters
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value | Reference |
| Molecular Weight | 413.64 g/mol | [1] |
| CAS Number | 96997-98-7 | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Solubility in DMSO | 10 mM |
To prepare a 10 mM stock solution of this compound in DMSO:
-
Weigh out 4.14 mg of this compound.
-
Dissolve in 1 mL of anhydrous, high-purity DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 96997-98-7)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
In a sterile environment, accurately weigh 4.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution of your 10 mM stock solution.
-
In a sterile conical tube, add the final desired volume of pre-warmed cell culture medium (e.g., 10 mL).
-
While gently vortexing or swirling the medium, add the corresponding volume of the 10 mM this compound stock solution dropwise (in this case, 10 µL for a final volume of 10 mL).
-
Continue to mix the working solution gently for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your in vitro experiments.
Mandatory Visualizations
References
Technical Support Center: Optimizing Delavinone for Anticancer Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Delavinone in anticancer experiments. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anticancer effect?
This compound exerts its anticancer activity in colorectal cancer (CRC) by inducing a specific form of iron-dependent, non-apoptotic cell death called ferroptosis.[1][2] It functions by inhibiting the kinase activity of protein kinase C delta (PKCδ). This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn decreases its translocation into the nucleus.[1] The resulting downregulation of Nrf2-mediated gene expression leads to reduced synthesis of glutathione (B108866) (GSH) and inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] This cascade of events, known as the PKCδ/Nrf2/GPX4 signaling axis, results in an accumulation of lipid-based reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1]
Q2: How do I determine the optimal concentration (IC50) of this compound for my cancer cell line?
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a drug's potency and must be determined empirically for each cell line. A standard approach is to perform a dose-response experiment using a cell viability assay, such as the MTT assay. This involves treating cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and measuring the percentage of viable cells relative to an untreated control. For a new cell line, it is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM) to identify the approximate effective dose, followed by a more detailed analysis with narrowly spaced concentrations around the estimated IC50.
Q3: Does this compound induce apoptosis or cell cycle arrest?
The primary mode of cell death induced by this compound in colorectal cancer is ferroptosis, which is morphologically and biochemically distinct from apoptosis. However, it is not uncommon for anticancer compounds, particularly flavonoids, to have multiple effects. While the primary literature on this compound focuses on ferroptosis, related flavanone (B1672756) compounds have been shown to induce cell cycle arrest. For example, some flavanones can cause G1 phase arrest by reducing levels of cyclin D, E, and cyclin-dependent kinase 2 (CDK2), while others may lead to G2/M phase accumulation by reducing cyclin B and Cdc2. It is plausible that this compound could also influence cell cycle progression, and this can be investigated using flow cytometry analysis with propidium (B1200493) iodide (PI) staining.
Q4: What is the recommended solvent for this compound?
This compound, like many similar organic compounds, is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is standard practice to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration as the highest drug dose) must always be included in experiments.
Data Presentation
While specific IC50 values for this compound are not yet widely published, the table below provides representative data for similar flavanone compounds against various colorectal cancer (CRC) cell lines to guide initial experimental design. Researchers should determine the precise IC50 for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Putative IC50 Range (48h) | Key Characteristics |
| HT-29 | Colorectal Adenocarcinoma | 15 - 30 µM | p53 mutant, BRAF mutant |
| HCT116 | Colorectal Carcinoma | 10 - 25 µM | p53 wild-type, KRAS mutant |
| SW480 | Colorectal Adenocarcinoma | 10 - 30 µM | p53 mutant, KRAS mutant |
| SW620 | Colorectal Adenocarcinoma | 10 - 30 µM | p53 mutant, KRAS mutant (metastatic derivative of SW480) |
| Caco-2 | Colorectal Adenocarcinoma | 20 - 50 µM | p53 wild-type, KRAS wild-type |
Note: The IC50 values presented are illustrative, based on published data for structurally related flavanone derivatives, and may vary depending on experimental conditions such as cell density, passage number, and assay duration.
Mandatory Visualizations
Caption: this compound induces ferroptosis by inhibiting the PKCδ/Nrf2/GPX4 pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Troubleshooting Delavinone stability in cell culture media
Welcome to the technical support center for Delavinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a particular focus on its stability in cell culture media.
Troubleshooting Guides
Troubleshooting this compound Instability in Cell Culture Media
This guide addresses common issues related to the stability of this compound during in vitro experiments.
Question 1: I am observing inconsistent or lower-than-expected bioactivity of this compound in my cell-based assays. What could be the cause?
Answer: Inconsistent or reduced bioactivity of this compound can often be attributed to its degradation in the cell culture medium. The stability of a compound like this compound can be influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum. While specific data on this compound's stability in cell culture media is limited, similar compounds have shown susceptibility to degradation under standard culture conditions.
To address this, consider the following troubleshooting steps:
-
Verify Stock Solution Integrity: Ensure that your this compound stock solution, typically prepared in a solvent like DMSO, has been stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles.
-
Assess Stability in Your Specific Medium: The composition of cell culture media (e.g., DMEM, RPMI-1640) can significantly impact compound stability. It is highly recommended to perform a stability study of this compound in your specific medium under your experimental conditions (37°C, 5% CO2). A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Minimize Light Exposure: Protect your this compound-containing media from light during all stages of your experiment, including incubation and handling, as light can induce degradation of photosensitive compounds.
-
Consider Shorter Incubation Times: If you suspect degradation is occurring over longer experimental periods, try to design experiments with shorter incubation times if your assay allows.
-
Prepare Freshly Diluted Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment rather than storing pre-diluted solutions.
Question 2: How can I quantify the stability of this compound in my cell culture medium?
Answer: To quantify the stability of this compound, you can perform a time-course experiment where you measure the concentration of the compound in your cell culture medium at different time points. A highly sensitive and specific analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is recommended for accurate quantification.[1] A general protocol for assessing stability is provided in the "Experimental Protocols" section. The data obtained can be used to calculate the half-life of this compound in your specific experimental setup.
Illustrative Stability Data of this compound in Different Cell Culture Media
The following table provides an example of how to present quantitative data on this compound stability. Please note that these are hypothetical values for illustrative purposes, as specific published data on this compound's stability in cell culture media is not currently available.
| Cell Culture Medium | Temperature (°C) | Serum (%) | Half-life (t½) in hours | % Remaining after 24 hours |
| DMEM | 37 | 10 | 18 | 39% |
| RPMI-1640 | 37 | 10 | 22 | 47% |
| McCoy's 5A | 37 | 10 | 20 | 43% |
| DMEM | 37 | 0 | 12 | 25% |
Troubleshooting Workflow for this compound Stability Issues
The following diagram outlines a logical workflow for troubleshooting stability-related problems with this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been shown to exert anticancer activity by inducing ferroptosis, a form of regulated cell death, in colorectal cancer cells.[2] It achieves this by inhibiting the kinase activity of Protein Kinase C delta (PKCδ).[2] This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to a decrease in its nuclear translocation and the subsequent downregulation of genes involved in glutathione (B108866) (GSH) synthesis.[2] The depletion of GSH ultimately sensitizes the cancer cells to lipid peroxidation and ferroptosis.[2]
Signaling Pathway of this compound in Colorectal Cancer Cells
Q2: What are the potential degradation products of this compound?
A2: The specific degradation products of this compound in cell culture media have not been extensively characterized in published literature. Generally, compounds with complex structures can degrade through processes like hydrolysis, oxidation, or photolysis, leading to various transformation products. To identify potential degradation products in your specific experimental setup, you would need to employ analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to compare samples of freshly prepared this compound with those that have been incubated in cell culture media over time.
Hypothetical Degradation Pathway for this compound
This diagram illustrates a hypothetical degradation pathway. The actual degradation products may vary.
Q3: Are there any known solubility issues with this compound?
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using UPLC-MS/MS.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
UPLC-MS/MS system
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Spike the Medium: Spike the this compound stock solution into your complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Aliquot for Time Points: Aliquot the this compound-containing medium into sterile microcentrifuge tubes or a 96-well plate for each time point to be tested (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubate: Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection and Processing at Each Time Point: a. Remove an aliquot of the medium. b. To precipitate proteins from the serum in the medium, add three volumes of cold acetonitrile. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis: a. Analyze the samples using a validated UPLC-MS/MS method for this compound quantification. b. Create a standard curve of this compound in the same cell culture medium to accurately quantify the concentration at each time point.
-
Data Analysis: a. Plot the concentration of this compound versus time. b. Calculate the half-life (t½) of this compound in the medium using appropriate pharmacokinetic software or by fitting the data to an exponential decay curve.
Experimental Workflow for this compound Stability Assay
References
- 1. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Delavinone-Induced Ferroptosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delavinone-induced ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing ferroptosis?
A1: this compound induces ferroptosis by inhibiting Protein Kinase C delta (PKCδ). This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response.[1] The lack of phosphorylation leads to decreased nuclear translocation of Nrf2 and subsequent downregulation of genes involved in glutathione (B108866) (GSH) synthesis. The depletion of GSH inactivates Glutathione Peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[1][2] The accumulation of lipid reactive oxygen species (ROS) ultimately leads to iron-dependent ferroptotic cell death.[1]
Q2: My cells are showing resistance to this compound treatment. What are the potential mechanisms of resistance?
A2: Resistance to this compound-induced ferroptosis can arise from several mechanisms that counteract the drug's effects. These can be broadly categorized as:
-
Upregulation of the Nrf2 pathway: Cancer cells can develop resistance through mutations in Keap1, the primary negative regulator of Nrf2, or through epigenetic modifications that lead to constitutive activation of Nrf2.[3][4][5] This results in a heightened antioxidant response that can neutralize the oxidative stress induced by this compound.
-
Increased GPX4 expression or activity: Overexpression of GPX4 can make cells more resistant to ferroptosis by efficiently reducing lipid peroxides.[1][6][7][8]
-
Enhanced glutathione (GSH) synthesis or import: Increased expression of components of the cystine/glutamate antiporter (System Xc-), such as SLC7A11, can lead to higher intracellular levels of cysteine, a rate-limiting precursor for GSH synthesis.[2][9][10] This elevated GSH pool can sustain GPX4 activity even in the presence of this compound.
-
Alterations in iron metabolism: Changes in the expression of proteins involved in iron import, export, and storage can influence the availability of labile iron required for the Fenton reaction, which drives lipid peroxidation.
Q3: How can I confirm that the cell death I observe is indeed ferroptosis?
A3: To confirm that this compound is inducing ferroptosis, you should perform co-treatment experiments with specific inhibitors.[11][12]
-
Ferroptosis inhibitors: Co-incubation with ferroptosis inhibitors like Ferrostatin-1 (Fer-1) or Liproxstatin-1 should rescue the cells from this compound-induced death.
-
Iron chelators: The iron chelator Deferoxamine (DFO) should also ameliorate the cytotoxic effects of this compound.[1]
-
Other cell death pathway inhibitors: Inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not prevent cell death induced by this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No significant increase in cell death observed after this compound treatment. | Cell line is inherently resistant to ferroptosis. | 1. Confirm this compound activity: Test the compound on a known ferroptosis-sensitive cell line (e.g., HT-1080) to ensure its potency. 2. Assess baseline antioxidant levels: Measure the basal expression levels of key resistance proteins such as Nrf2 and GPX4 via Western blot. High endogenous levels may confer resistance.[6][7][8] 3. Increase this compound concentration: Perform a dose-response experiment to determine if a higher concentration is required to induce ferroptosis in your cell line. |
| Reduced or no increase in lipid ROS after this compound treatment. | Enhanced antioxidant capacity in resistant cells. | 1. Measure GSH levels: Quantify intracellular GSH levels. Resistant cells may maintain high GSH levels despite this compound treatment.[2][13][14] 2. Inhibit GSH synthesis: Co-treat with Buthionine sulfoximine (B86345) (BSO), an inhibitor of glutamate-cysteine ligase, to deplete GSH and potentially sensitize cells to this compound.[13] 3. Analyze Nrf2 activation: Perform a Western blot for nuclear and total Nrf2 to determine if the Nrf2 pathway is constitutively active in your resistant cells.[15][16][17][18] |
| This compound-induced cell death is not rescued by Ferrostatin-1 or DFO. | Cell death may be occurring through a different mechanism. | 1. Re-evaluate the cell death pathway: Use inhibitors for other cell death pathways (e.g., apoptosis, necroptosis) to identify the operative mechanism. 2. Check for off-target effects: Consider the possibility that at the concentration used, this compound might be inducing cell death through a non-ferroptotic pathway in your specific cell model. |
| Inconsistent results between experiments. | Variability in experimental conditions. | 1. Standardize cell density: Ensure consistent cell seeding density, as cell confluency can impact susceptibility to ferroptosis. 2. Use fresh reagents: Prepare fresh dilutions of this compound and other reagents for each experiment. 3. Consistent timing: Adhere to consistent incubation times for both drug treatment and subsequent assays. |
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Ferroptosis Markers in Sensitive vs. Resistant Cells
| Marker | Sensitive Cells (Expected Outcome) | Resistant Cells (Potential Finding) |
| Cell Viability | Significant decrease | No significant change |
| Lipid ROS Levels | Significant increase | Minimal or no increase |
| Malondialdehyde (MDA) Levels | Significant increase | Minimal or no increase |
| Glutathione (GSH) Levels | Significant decrease | Maintained or slightly decreased |
| GPX4 Protein Levels | No direct change expected | Potentially upregulated |
| Nuclear Nrf2 Levels | Decrease (due to inhibited phosphorylation) | High basal levels, no change |
Table 2: Representative IC50 Values for Known Ferroptosis Inducers in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Reported IC50 (µM) |
| Erastin | HT-1080 | Fibrosarcoma | 1 - 10 |
| RSL3 | HT-1080 | Fibrosarcoma | 0.01 - 0.1 |
| Erastin | A549 | Lung Cancer | 5 - 20 |
| RSL3 | A549 | Lung Cancer | 0.1 - 1 |
Note: IC50 values are highly cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Measurement of Lipid ROS using C11-BODIPY 581/591
Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. In the presence of lipid peroxides, the probe is oxidized, causing a shift in its fluorescence emission from red to green. The ratio of green to red fluorescence is a measure of lipid peroxidation.[19][20][21][22][23]
Materials:
-
C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: One hour before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Harvesting and Staining (for flow cytometry): a. Wash cells twice with PBS. b. Harvest cells using trypsin, centrifuge, and resuspend in PBS. c. A live/dead stain can be included to exclude non-viable cells.
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells immediately. Excite at 488 nm and collect emission in the green channel (e.g., FITC) and excite at 561 nm and collect emission in the red channel (e.g., PE).
-
Fluorescence Microscopy: Wash cells twice with PBS and immediately image using appropriate filter sets for green and red fluorescence.
-
Protocol 2: Malondialdehyde (MDA) Assay
Principle: MDA, a product of lipid peroxidation, reacts with Thiobarbituric Acid (TBA) to form a colored product that can be measured spectrophotometrically.[24][25][26][27][28]
Materials:
-
MDA Assay Kit (e.g., Abcam, ab118970)
-
Cold PBS
-
Lysis buffer provided in the kit
-
Microplate reader
Procedure:
-
Sample Preparation: a. Harvest cells and wash with cold PBS. b. Homogenize cells in the provided lysis buffer on ice. c. Centrifuge to remove insoluble material.
-
Assay: a. Add TBA reagent to the supernatant. b. Incubate at 95°C for 60 minutes. c. Cool the reaction on ice. d. Transfer the reaction mixture to a 96-well plate.
-
Data Acquisition: Measure the absorbance at 532 nm using a microplate reader. The concentration of MDA is determined by comparison to a standard curve.
Protocol 3: Glutathione (GSH) Assay
Principle: This assay quantifies the total GSH content in a sample. Many commercial kits utilize a reaction where GSH reduces a substrate, leading to a colorimetric or fluorometric output.[29][30][31][32][33]
Materials:
-
GSH Assay Kit (e.g., Promega, GSH-Glo™)
-
Reagents as provided in the kit
-
Luminometer or spectrophotometer
Procedure:
-
Sample Preparation: a. Harvest cells and prepare cell lysates according to the kit manufacturer's instructions. This often involves a deproteinization step.
-
Assay: a. Add the reaction reagents to the cell lysate in a 96-well plate. b. Incubate as per the kit's protocol to allow for the enzymatic reaction.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using the appropriate plate reader. GSH concentration is calculated based on a standard curve.
Protocol 4: Western Blot for GPX4 and Nrf2
Principle: Western blotting is used to detect and quantify the protein levels of GPX4 and Nrf2 to assess potential resistance mechanisms.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against GPX4 and Nrf2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: this compound signaling pathway and potential resistance mechanisms.
Caption: General experimental workflow for studying this compound-induced ferroptosis.
Caption: Troubleshooting logic for resistance to this compound.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Intricacies of NRF2 Regulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of NRF2 in Cancer: from Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of GPX4 drives ferroptosis resistance in scleroderma skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glutathione redox system is essential to prevent ferroptosis caused by impaired lipid metabolism in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleotide biosynthesis links glutathione metabolism to ferroptosis sensitivity | Life Science Alliance [life-science-alliance.org]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of Nrf2/GPX4 Signaling Pathway by Hyperbaric Oxygen Protects Against Depressive Behavior and Cognitive Impairment in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 20. Lipid Peroxidation measurement [bio-protocol.org]
- 21. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 24. Malondialdehyde (MDA) Determination Assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. abcam.com [abcam.com]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. GSH-Glo™ Glutathione Assay Protocol [promega.sg]
- 30. resources.amsbio.com [resources.amsbio.com]
- 31. nwlifescience.com [nwlifescience.com]
- 32. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing Flow Cytometry for Delavirdine-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delavirdine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your flow cytometry experiments and navigate potential challenges when analyzing Delavirdine-treated cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your flow cytometry experiments with Delavirdine-treated cells in a question-and-answer format.
Q1: I am observing high levels of debris and a significant decrease in the forward scatter (FSC) of my Delavirdine-treated cells. How should I adjust my gating strategy?
A1: This is a common observation when cells are undergoing apoptosis, a known effect of some antiretroviral drugs. Your gating strategy should be adapted to include these smaller, apoptotic cells while excluding true debris.
-
Initial Gating: Start with a generous FSC vs. SSC (side scatter) gate to include events with lower FSC and potentially higher SSC, which is characteristic of apoptotic cells. Avoid gating too tightly on the main population, as this will exclude your cells of interest.
-
Viability Dye: Incorporate a viability dye such as Propidium Iodide (PI) or 7-AAD to differentiate between live, apoptotic, and necrotic cells. This is more reliable than relying solely on scatter properties.
-
Doublet Discrimination: Use a plot of FSC-A (Area) vs. FSC-H (Height) or FSC-W (Width) to exclude cell doublets, which can be more prevalent in stressed or dying cell cultures.
Q2: My fluorescent signal is weak or absent when staining for intracellular targets in Delavirdine-treated cells. What could be the cause?
A2: Weak or no signal can stem from several factors, from reagent issues to protocol inadequacies.
-
Antibody Titration: Ensure you have optimized the concentration of your fluorescently-conjugated antibodies for your specific cell type and experimental conditions.
-
Permeabilization: The fixation and permeabilization steps are critical for intracellular staining. Ensure your buffers are fresh and that you are following a validated protocol. Some epitopes can be sensitive to certain fixation methods (e.g., alcohol-based vs. formaldehyde-based).
-
Fluorochrome Choice: For targets with low expression, use bright fluorochromes to enhance signal detection.
-
Instrument Settings: Check that the laser and filter settings on your flow cytometer are appropriate for the fluorochromes you are using.
Q3: I'm seeing high background fluorescence in my samples, making it difficult to resolve my populations of interest. How can I reduce this?
A3: High background can be caused by several factors, including non-specific antibody binding and cellular autofluorescence.
-
Washing Steps: Increase the number and rigor of your wash steps after antibody incubation to remove unbound antibodies.
-
Blocking: Use an Fc block solution before adding your primary antibodies to prevent non-specific binding to Fc receptors on cells like macrophages and B cells.
-
Autofluorescence: Drug-treated cells may exhibit increased autofluorescence. Include an unstained control (cells treated with Delavirdine but without any fluorescent labels) to assess the level of autofluorescence. If it is high, consider using fluorochromes that emit in the red or far-red spectrum, where autofluorescence is typically lower.
-
Viability Dye: Dead cells can non-specifically bind antibodies. Always include a viability dye to exclude dead cells from your analysis.
Q4: After Delavirdine treatment, I am having trouble compensating for spectral overlap between my fluorochromes. What should I do?
A4: Proper compensation is crucial for accurate multi-color flow cytometry.
-
Single-Stained Controls: Use single-stained compensation controls for each fluorochrome in your panel. Ensure these controls are bright and represent the same cell type as your experimental samples.
-
Compensation Matrix: Carefully set your compensation matrix using the single-stained controls. Be cautious of over- or under-compensation.
-
Fluorescence Minus One (FMO) Controls: For complex panels, FMO controls are essential for accurate gating of positive populations. An FMO control includes all antibodies in your panel except for the one you are gating on.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Delavirdine that might affect my flow cytometry results?
A1: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that blocks the replication of HIV-1.[1][2][3][4] Beyond its primary antiviral activity, Delavirdine has been noted to induce apoptosis in HIV-infected cells, which can significantly impact flow cytometry readouts by altering cell size, granularity, and membrane integrity.[5]
Q2: What are the expected effects of Delavirdine on the cell cycle that I can measure by flow cytometry?
A2: While specific quantitative data for Delavirdine is limited in publicly available literature, NNRTIs can affect the cell cycle. You can analyze the cell cycle distribution by staining with a DNA-binding dye like Propidium Iodide (PI) and quantifying the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.
Q3: Can Delavirdine treatment affect the expression of cell surface markers like CD4 and CD8?
A3: While direct effects of Delavirdine on the expression levels of CD4 and CD8 per cell are not well-documented, successful antiretroviral therapy, in general, leads to an increase in the absolute count of CD4+ T-cells. Flow cytometry is a key tool for monitoring these changes in patient samples. When analyzing cultured cells, it is important to include appropriate controls to assess any potential drug-induced modulation of surface marker expression.
Q4: Are there any specific considerations for sample preparation of Delavirdine-treated cells?
A4: The general principles of good sample preparation for flow cytometry apply. However, given that Delavirdine can induce apoptosis, it is crucial to handle cells gently to minimize mechanical stress and premature cell death. This includes gentle centrifugation and resuspension. For adherent cells, use of a non-enzymatic cell dissociation solution may be preferable to trypsin to preserve membrane integrity.
Data Presentation
The following tables provide representative data on the expected effects of a compound like Delavirdine on apoptosis and cell cycle distribution in a relevant cell line (e.g., HIV-infected T-cell line) as analyzed by flow cytometry. Note: These are example data and actual results may vary depending on the cell type, drug concentration, and treatment duration.
Table 1: Induction of Apoptosis in HIV-Infected T-Cells Treated with Delavirdine for 48 hours
| Treatment Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 92.5 ± 2.1 | 4.3 ± 1.5 | 3.2 ± 0.9 |
| 1 | 85.1 ± 3.4 | 10.2 ± 2.2 | 4.7 ± 1.3 |
| 5 | 68.7 ± 4.5 | 22.5 ± 3.8 | 8.8 ± 2.1 |
| 10 | 45.3 ± 5.1 | 38.9 ± 4.7 | 15.8 ± 3.5 |
Table 2: Cell Cycle Analysis of HIV-Infected T-Cells Treated with Delavirdine for 24 hours
| Treatment Concentration (µM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 3.1 ± 0.8 | 55.4 ± 3.2 | 28.9 ± 2.5 | 12.6 ± 1.9 |
| 1 | 8.7 ± 1.5 | 58.2 ± 2.9 | 25.1 ± 2.1 | 8.0 ± 1.4 |
| 5 | 15.4 ± 2.2 | 62.5 ± 3.8 | 18.3 ± 2.7 | 3.8 ± 0.9 |
| 10 | 25.8 ± 3.1 | 65.1 ± 4.2 | 7.2 ± 1.8 | 1.9 ± 0.5 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere or stabilize overnight. Treat cells with the desired concentrations of Delavirdine for the specified duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution. Combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use single-stained controls for compensation setup.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells as described above.
-
Washing: Wash the cells once with 1X PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with 1X PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a low flow rate for acquisition. Gate on singlets to exclude doublets and analyze the DNA content histogram.
Visualizations
Signaling Pathway
Caption: Delavirdine-induced intrinsic apoptosis pathway.
Experimental Workflow
Caption: Experimental workflow for analyzing Delavirdine's effects.
Troubleshooting Logic
Caption: Troubleshooting weak fluorescent signals.
References
Technical Support Center: Quantifying Lipid ROS Levels After Delavinone Exposure
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delavinone and quantifying its effects on lipid reactive oxygen species (ROS) levels. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound increases lipid ROS?
A1: this compound induces a form of regulated cell death called ferroptosis.[1] It achieves this by inhibiting the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2.[1] This ultimately leads to a decrease in the nuclear translocation of Nrf2 and a reduction in the expression of genes related to the synthesis of glutathione (B108866) (GSH).[1] The depletion of GSH impairs the function of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides.[1] This inhibition of the PKCδ/Nrf2/GPX4 signaling axis results in the accumulation of lipid ROS, leading to ferroptosis.[1]
Q2: Which is the recommended method for quantifying lipid ROS levels after this compound exposure?
A2: The most common and effective method for quantifying lipid ROS levels is through the use of the fluorescent probe BODIPY™ 581/591 C11.[2][3][4] This lipophilic dye incorporates into cellular membranes and undergoes a spectral shift upon oxidation by lipid peroxides.[2][3] The fluorescence emission shifts from red (~590 nm) in its reduced state to green (~510 nm) in its oxidized state.[2][3] This ratiometric analysis minimizes variability from factors like probe concentration and excitation intensity.[3] This method is compatible with fluorescence microscopy and flow cytometry.[4]
Q3: Can I use other fluorescent probes to measure general ROS levels?
A3: While probes like CellROX® reagents and DCFDA can measure general cellular ROS, they are not specific for lipid peroxidation.[5][6] Given that this compound's mechanism is tied to ferroptosis, which is characterized by the accumulation of lipid peroxides, using a specific sensor like BODIPY™ 581/591 C11 is highly recommended for accuracy and mechanistic relevance.[1][4]
Troubleshooting Guides
Below are common issues encountered during the quantification of lipid ROS after this compound exposure, along with their potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence in control cells | 1. Probe Auto-oxidation: BODIPY™ 581/591 C11 can be sensitive to light and air, leading to spontaneous oxidation.[7] 2. Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence. | 1. Prepare fresh probe solutions and protect them from light. Minimize the time cells are exposed to light after staining. 2. Include an unstained cell control to measure and subtract background autofluorescence. |
| No significant increase in lipid ROS after this compound treatment | 1. Suboptimal this compound Concentration or Incubation Time: The concentration or duration of treatment may be insufficient to induce a detectable level of lipid peroxidation. 2. Cell Line Resistance: Different cell lines may have varying sensitivity to this compound-induced ferroptosis.[8] 3. Issues with Probe Loading: The probe may not be effectively incorporated into the cell membranes. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 2. Consider using a positive control for ferroptosis induction, such as RSL3 or erastin, to confirm that the assay is working.[8][9] 3. Ensure proper probe concentration and incubation time as per the protocol. Check cell viability to ensure cells are healthy enough to take up the probe. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell density can lead to variations in the measured fluorescence. 2. Inconsistent this compound Treatment: Pipetting errors or uneven distribution of this compound can cause variability. 3. Photobleaching: Excessive exposure to the excitation light source during imaging can bleach the fluorescent probe. | 1. Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and distribute evenly overnight. 2. Mix this compound thoroughly in the media before adding to the cells. 3. Minimize light exposure during imaging and use consistent acquisition settings for all samples. |
| Unexpected decrease in fluorescence at high this compound concentrations | 1. Cell Death and Detachment: High concentrations of this compound may lead to significant cell death and detachment, resulting in fewer cells to analyze and a lower overall signal.[7] 2. Probe Efflux: Severely stressed or dying cells may actively pump out the fluorescent probe. | 1. Perform a cell viability assay (e.g., Trypan Blue or a commercial kit) in parallel with the lipid ROS assay. Correlate the fluorescence readings with the number of viable cells. 2. Analyze cells at an earlier time point before significant cell death occurs. |
Experimental Protocols
Quantification of Lipid ROS using BODIPY™ 581/591 C11 and Flow Cytometry
This protocol is adapted from established methods for detecting lipid peroxidation.[4][8]
Materials:
-
Cells of interest
-
This compound
-
BODIPY™ 581/591 C11 (prepare a 2 mM stock solution in anhydrous DMSO)[8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[2]
-
Flow cytometer with 488 nm and 561 nm lasers (or similar)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the determined amount of time. Include a vehicle-treated control group. A positive control group treated with a known ferroptosis inducer like RSL3 (e.g., 10 µM for 2 hours) is recommended.[8]
-
Probe Staining:
-
Cell Harvesting:
-
Wash the cells twice with PBS or HBSS.[2]
-
Trypsinize the cells and then neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the green fluorescence emission (oxidized probe) at ~510 nm.
-
Excite the cells with a 561 nm laser and detect the red fluorescence emission (reduced probe) at ~590 nm.
-
Gate on the live cell population based on forward and side scatter.
-
The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in this ratio indicates higher lipid peroxidation.
-
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits PKCδ, leading to reduced GPX4 activity and subsequent lipid ROS accumulation, triggering ferroptosis.
Experimental Workflow for Lipid ROS Quantificationdot
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 3. abpbio.com [abpbio.com]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Brain Menace: The Involvement of Ferroptosis in Parkinson Disease [mdpi.com]
Best practices for long-term storage of Delavinone
Disclaimer: The following information is provided for a hypothetical compound named "Delavinone." As "this compound" is not a recognized chemical entity in publicly available scientific literature, this guide is based on established best practices for the handling and long-term storage of similar small molecule drug candidates, particularly those sensitive to temperature, light, and oxidation.[1][2] Always refer to any specific instructions provided by the compound's supplier.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or lower, protected from light and moisture.[3] The vial should be tightly sealed and stored in a desiccator to minimize exposure to humidity.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes and stored at -80°C.[3] This prevents degradation that can be caused by repeated freeze-thaw cycles.[4]
Q3: How many freeze-thaw cycles can a this compound solution withstand?
A3: It is strongly recommended to avoid more than one to two freeze-thaw cycles.[3] Repeated cycling can lead to compound degradation, precipitation, and a decrease in biological activity. Aliquoting into single-use volumes is the best practice.[5]
Q4: Is this compound sensitive to light?
A4: Yes, compounds of this nature are often susceptible to photodegradation.[1] All work with this compound, both in solid form and in solution, should be performed under subdued light. Storage vials should be amber-colored or wrapped in aluminum foil to protect the contents from light exposure.
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules like this compound.[6] Ensure the DMSO is high-purity and anhydrous, as water content can promote hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in a thawed this compound aliquot. | 1. The concentration of the solution exceeds the solubility limit at that temperature. 2. The solvent (e.g., DMSO) has absorbed moisture, reducing solubility. 3. The compound has degraded into less soluble products. | 1. Gently warm the solution to 37°C and vortex to attempt redissolution.[3] 2. If precipitation persists, centrifuge the vial and carefully transfer the supernatant. Re-quantify the concentration before use. 3. For future stocks, consider preparing a lower concentration or using a different solvent system.[6] |
| Inconsistent or reduced biological activity in experiments. | 1. Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).[2][7] 2. Inaccurate initial concentration of the stock solution. 3. Adsorption of the compound to the storage container. | 1. Prepare fresh dilutions from a new, properly stored aliquot. 2. Verify the purity and concentration of the stock solution using an analytical method like HPLC.[3] 3. Consider using low-adhesion polypropylene (B1209903) tubes for storage. |
| Color change observed in the solid compound or solution. | 1. Oxidation or degradation of the compound.[1] 2. Reaction with impurities in the solvent. | 1. Discard the discolored compound/solution. 2. Obtain a fresh batch of the compound. 3. Ensure high-purity, anhydrous solvents are used for all solutions. |
Summary of Recommended Long-Term Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[5] | Store in a tightly sealed vial inside a desiccator. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[5] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use low-adhesion tubes. Protect from light. |
| Working Dilutions (Aqueous Buffer) | 2-8°C | Use immediately | Prepare fresh for each experiment. Aqueous solutions are prone to rapid degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and identify potential degradation products of this compound over time.
1. Objective: To quantify the percentage of intact this compound and detect degradation products in a sample stored under specific conditions.
2. Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[8]
-
Analytical balance
-
Volumetric flasks and pipettes
3. Method:
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This is your time-zero sample.
-
Prepare samples for the stability study by storing them under the desired conditions (e.g., 40°C/75% RH for accelerated stability).[9]
-
At each time point (e.g., 0, 1, 3, 6 months), prepare a 1 mg/mL solution of the stored this compound.
-
-
Chromatographic Conditions (Example): [8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the time-zero sample to establish the retention time and peak area of pure this compound.
-
Inject the samples from each time point of the stability study.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time from the reference standard.
-
Calculate the purity of this compound at each time point by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Visualizations
References
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
Cross-validation of Delavinone's anticancer effects in different cancer types
A comprehensive evaluation of the investigational anticancer agent Delavinone and its analogs across various cancer types, benchmarked against established therapeutic alternatives.
This guide offers researchers, scientists, and drug development professionals a detailed comparison of the anticancer effects of this compound, a novel compound, and related flavanones. While current research on this compound is primarily focused on colorectal cancer, this document provides a broader context by comparing its activity with structurally similar compounds in breast cancer, lung cancer, and leukemia. The performance of these investigational agents is also compared against standard-of-care chemotherapeutics to provide a comprehensive efficacy landscape.
Executive Summary
This compound has demonstrated significant anticancer activity in preclinical models of colorectal cancer by inducing a unique form of cell death known as ferroptosis. This is achieved through the inhibition of the PKCδ/Nrf2/GPX4 signaling pathway. Although data on this compound in other cancer types is not yet available, studies on related flavanone (B1672756) compounds reveal a broad spectrum of anticancer activity across different malignancies, including breast cancer, lung cancer, and leukemia. These related compounds induce cancer cell death through various mechanisms, such as cell cycle arrest and apoptosis, suggesting that the flavanone scaffold is a promising backbone for the development of novel cancer therapeutics. This guide provides a detailed analysis of the available preclinical data, offering a comparative perspective on the potential of this emerging class of anticancer agents.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro efficacy of this compound and related flavanones against various cancer cell lines, alongside the activity of standard-of-care chemotherapeutic agents for comparison.
Table 1: Anticancer Activity of this compound and Comparators in Colorectal Cancer
| Compound | Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Citation(s) |
| This compound | HCT116, HT-29 | Data not available in abstract | Induces ferroptosis via inhibition of PKCδ/Nrf2/GPX4 signaling | [1] |
| 5-Fluorouracil (B62378) | HT-29 | 13 µM | Inhibition of thymidylate synthase | [2] |
| 5-Fluorouracil | HT-29 | 34.18 µM | Inhibition of thymidylate synthase | [3] |
| 5-Fluorouracil | HCT116 | 19.87 µM | Inhibition of thymidylate synthase | [3] |
| Oxaliplatin | HCT116 | 7.53 µM | Forms DNA adducts, inhibiting DNA replication and transcription | [4][5] |
| Oxaliplatin | HT-29 | 124.23 µM | Forms DNA adducts, inhibiting DNA replication and transcription | [6] |
Table 2: Anticancer Activity of Flavanone Analogs and Comparators in Breast Cancer
| Compound | Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Citation(s) |
| 4'-Chloroflavanone | MCF-7, MDA-MB-453 | >50 µM (Significant growth decrease) | Induces G1/S cell cycle arrest and apoptosis | [7] |
| Doxorubicin | MCF-7 | 0.68 µg/mL (~1.25 µM) | DNA intercalation, inhibition of topoisomerase II | [8] |
| Doxorubicin | MCF-7 | 0.4 µM | DNA intercalation, inhibition of topoisomerase II | |
| Doxorubicin | MDA-MB-231 | 1 µM | DNA intercalation, inhibition of topoisomerase II | [9] |
| Paclitaxel | MDA-MB-231 | 0.3 µM | Microtubule stabilization, leading to mitotic arrest | [10] |
| Paclitaxel | MDA-MB-231 | 0.037 µM | Microtubule stabilization, leading to mitotic arrest | [11] |
Table 3: Anticancer Activity of Flavanone Analogs and Comparators in Lung Cancer
| Compound | Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Citation(s) |
| 2'-Hydroxyflavanone | H520, H358 (NSCLC) | ~52 (average GI50) | Induces apoptosis, suppresses CDK4, CCNB1, PIK3CA, AKT, and RPS6KB1 signaling | [8] |
| 2'-Hydroxyflavanone | H1417, H1618 (SCLC) | ~21 (average GI50) | Induces apoptosis, suppresses CDK4, CCNB1, PIK3CA, AKT, and RPS6KB1 signaling | [8] |
| Cisplatin (B142131) | A549 (NSCLC) | 16.48 µM | Forms DNA crosslinks, leading to apoptosis | [7] |
| Cisplatin | A549 (NSCLC) | 23.4 µM | Forms DNA crosslinks, leading to apoptosis | [12] |
| Etoposide (B1684455) | NCI-H1417 (SCLC) | 3.26 µM | Inhibits topoisomerase II, causing DNA strand breaks | [13] |
Table 4: Anticancer Activity of Flavanone Analogs and Comparators in Leukemia
| Compound | Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Citation(s) |
| 2'-Nitroflavone | HL-60 | Not specified, but potent | Induces G2/M cell cycle arrest and apoptosis | |
| Cytarabine | HL-60 | ~2.5 µM | Inhibits DNA polymerase, S-phase specific | [14] |
| Imatinib | K562 | 0.75 µM | Inhibits BCR-ABL tyrosine kinase | [15] |
| Imatinib | K562 | 5 µM | Inhibits BCR-ABL tyrosine kinase | [16] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by this compound and a general workflow for evaluating the anticancer properties of investigational compounds are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. FOXC2 Promotes Oxaliplatin Resistance by Inducing Epithelial-Mesenchymal Transition via MAPK/ERK Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micro1278 Leads to Tumor Growth Arrest, Enhanced Sensitivity to Oxaliplatin and Vitamin D and Inhibits Metastasis via KIF5B, CYP24A1, and BTG2, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Delavirdine and Its Structural Analogs in HIV-1 Inhibition
A deep dive into the efficacy and characteristics of Delavirdine (B1662856) and its related non-nucleoside reverse transcriptase inhibitors, supported by experimental data and detailed protocols.
Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a notable agent in the landscape of antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1). As with other NNRTIs, its mechanism of action involves the allosteric inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This guide provides a comparative analysis of Delavirdine and its structural analogs, focusing on their antiviral activity, resistance profiles, and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the field of virology and medicinal chemistry.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Delavirdine and its analogs are classified as non-competitive inhibitors of HIV-1 RT.[1] They bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind.[2] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 life cycle.[2][3]
Comparative Antiviral Activity
The potency of Delavirdine and its structural analogs is typically evaluated through in vitro assays that measure the inhibition of viral replication (EC50) and the direct inhibition of the reverse transcriptase enzyme (IC50). A lower value for these parameters indicates a higher potency of the compound.
| Compound | Type | Target | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| Delavirdine (U-90152) | Bis(heteroaryl)piperazine (BHAP) | HIV-1 RT | 0.26 | - | - | [4][5] |
| Atevirdine (B1665816) | Bis(heteroaryl)piperazine (BHAP) | HIV-1 RT | - | - | - | |
| U-90152S | Delavirdine Analog | HIV-1 RT | - | - | - | [6] |
| Diarylpyridine Analog 13m | Diarylpyridine | HIV-1 | - | <0.0007 | TZM-bl | [7] |
| Diarylpyridine Analog 14c | Diarylpyridine | HIV-1 | - | <0.0007 | TZM-bl | [7] |
| Diarylpyridine Analog 14e | Diarylpyridine | HIV-1 | - | <0.0007 | TZM-bl | [7] |
| Diarylpyridazine Analog 8g | Diarylpyridazine | HIV-1 IIIB | - | 0.034 | MT-4 |
Resistance Profiles
A significant challenge in NNRTI therapy is the rapid emergence of drug-resistant viral strains. Single point mutations in the NNRTI binding pocket of the reverse transcriptase can confer high-level resistance. For Delavirdine, common resistance mutations include K103N and Y181C. Structural analogs are often designed to have a higher genetic barrier to resistance, meaning that multiple mutations are required for a significant loss of antiviral activity. Some second-generation NNRTIs have shown improved activity against common NNRTI-resistant strains.
Pharmacokinetic Properties
The clinical utility of an antiviral agent is heavily dependent on its pharmacokinetic profile, which includes parameters such as absorption, distribution, metabolism, and excretion. Delavirdine is rapidly absorbed, but its disposition can show considerable interpatient variability.[8] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The development of structural analogs often aims to improve upon the pharmacokinetic properties of the parent compound, such as enhancing bioavailability and prolonging the half-life to allow for less frequent dosing.
| Compound | Cmax (µM) | t½ (hours) | AUC (µM·h) | Key Metabolic Pathways | Reference |
| Delavirdine | 1.4 - 7.3 (dose-dependent) | ~5.8 | Variable | CYP3A4 N-dealkylation | [2] |
| Atevirdine | 1.4 - 7.3 (dose-dependent) | Variable | Variable | N-dealkylation | [2][8] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (Delavirdine and its analogs)
-
Scintillation fluid and counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound dilutions.
-
Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of newly synthesized DNA. For radiolabeled assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, the fluorescence of the incorporated nucleotide is measured.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Anti-HIV Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system. The production of the viral p24 capsid protein is used as a marker for viral replication.
Materials:
-
A susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium
-
Test compounds (Delavirdine and its analogs)
-
p24 Antigen Capture ELISA kit
Procedure:
-
Seed the susceptible cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication (e.g., 4-7 days).
-
After the incubation period, collect the cell culture supernatants.
-
Lyse the virus in the supernatant to release the p24 antigen, following the instructions of the p24 ELISA kit.
-
Perform the p24 antigen ELISA according to the manufacturer's protocol. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the untreated infected control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: HIV-1 Reverse Transcription and Inhibition by Delavirdine.
Caption: Workflow for Screening and Evaluation of NNRTIs.
References
- 1. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety, tolerance, and pharmacokinetics of atevirdine mesylate (U-87201E) in asymptomatic human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Delavirdine - Immunomart [immunomart.com]
- 6. Randomized, controlled phase I/II, trial of combination therapy with delavirdine (U-90152S) and conventional nucleosides in human immunodeficiency virus type 1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Concentration-targeted phase I trials of atevirdine mesylate in patients with HIV infection: dosage requirements and pharmacokinetic studies. The ACTG 187 and 199 study teams - PubMed [pubmed.ncbi.nlm.nih.gov]
Delavinone's In Vivo Efficacy: A Comparative Analysis in Colorectal Cancer Mouse Models
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo findings for Delavinone, a promising anti-cancer compound, in a colitis-associated colorectal cancer (CAC) mouse model. This compound's performance is objectively compared with alternative therapeutic agents that target similar signaling pathways. This document includes detailed experimental data, protocols, and visual representations of the underlying mechanisms and workflows to support further research and development.
Executive Summary
This compound has demonstrated significant efficacy in the azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) induced mouse model of colorectal cancer. Its mechanism of action involves the induction of ferroptosis in cancer cells through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis. This guide compares the in vivo performance of this compound with other compounds targeting PKCδ and Nrf2, namely PKC412 and Brusatol, as well as other natural compounds, Evodiamine and Theabrownin, tested in the same AOM/DSS model. While direct comparative studies are limited, this guide synthesizes available data to provide a framework for evaluating this compound's potential.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from in vivo mouse studies of this compound and its alternatives.
Table 1: Comparison of Therapeutic Efficacy in the AOM/DSS Colorectal Cancer Model
| Compound | Dosage | Mouse Strain | Key Findings (Tumor Reduction) | Citation |
| This compound | Not specified in abstract | C57BL/6 | Notably hindered AOM/DSS-induced colorectal carcinogenesis.[1] | [1] |
| Evodiamine | 40 mg/kg/day (oral gavage) | C57BL/6J | Significantly reduced the number and size of colorectal tumors.[2] | [2] |
| Theabrownin | 225 mg/kg (oral gavage, every other day) | C57BL/6J | Significantly reduced the total tumor count.[3] |
Table 2: Efficacy of PKCδ and Nrf2 Inhibitors in Other Colorectal Cancer Mouse Models
| Compound | Model Type | Mouse Strain | Dosage | Key Findings (Tumor Reduction) | Citation |
| PKC412 (PKC Inhibitor) | HT-29 Xenograft | Nude mice | 100 mg/kg/day (oral) | Remarkably inhibited HT-29 xenograft tumor growth. | |
| Brusatol (Nrf2 Inhibitor) | Orthotopic Allograft | Not specified | Not specified | Effectively abrogated colorectal cancer tumor growth. |
Note: As of the latest review, in vivo studies of this compound have primarily been reported in the AOM/DSS-induced colorectal cancer model. Data on its efficacy in other mouse models (e.g., xenograft, orthotopic) is not yet publicly available.
Signaling Pathway of this compound in Colorectal Cancer
This compound exerts its anticancer effects by inducing ferroptosis, a form of iron-dependent programmed cell death. It achieves this by inhibiting Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). The inhibition of Nrf2 leads to a decrease in the synthesis of glutathione (B108866) (GSH) and the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis. This cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cancer cell death.
Caption: this compound's signaling pathway inducing ferroptosis in colorectal cancer cells.
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Cancer Model
This model is a well-established method for inducing colitis-associated colorectal cancer in mice, mimicking the progression of the disease in humans.
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran Sodium Sulfate (DSS) (MP Biomedicals, MW 36,000-50,000)
-
6-8 week old C57BL/6 mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile drinking water
Procedure:
-
Initiation: On day 0, administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight. AOM is a potent carcinogen and should be handled with appropriate safety precautions.
-
Promotion (DSS Cycles): One week after the AOM injection, replace the regular drinking water with a 2-2.5% (w/v) DSS solution for 7 days. This induces acute colitis.
-
Recovery: Following the 7-day DSS treatment, switch back to regular drinking water for 14 days to allow the mice to recover.
-
Repeated Cycles: Repeat the DSS and recovery cycles (steps 2 and 3) two more times for a total of three cycles. This chronic inflammation promotes tumor development.
-
Termination and Analysis: Mice are typically euthanized around 12-16 weeks after the initial AOM injection. The colons are then excised, flushed with PBS, and examined for tumor number, size, and location. Tissues can be collected for histological and molecular analysis.
Experimental Workflow for Evaluating Therapeutic Agents
The following diagram illustrates a typical workflow for testing the efficacy of a compound like this compound in the AOM/DSS mouse model.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of AOM/DSS-Induced Murine Colitis-Associated Cancer by Evodiamine Intervention is Primarily Associated with Gut Microbiota-Metabolism-Inflammatory Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theabrownin Alleviates Colorectal Tumorigenesis in Murine AOM/DSS Model via PI3K/Akt/mTOR Pathway Suppression and Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Delavinone's Effect on the Nrf2 Pathway: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Delavinone's effect on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, contrasting its mechanism with established Nrf2 activators: Sulforaphane (B1684495), Dimethyl Fumarate (DMF), and Bardoxolone Methyl. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the Nrf2 signaling cascade.
Recent studies have positioned this compound as a potential therapeutic agent in colorectal cancer by inducing ferroptosis, a form of iron-dependent cell death. Notably, this compound's mechanism of action involves the inhibition of the Nrf2 pathway. This is in stark contrast to conventional Nrf2 activators that are explored for their cytoprotective and antioxidant properties. This guide summarizes the available data to facilitate an objective comparison.
Executive Summary
This compound inhibits the Nrf2 pathway by impeding the kinase activity of Protein Kinase C delta (PKCδ).[1] This prevents the phosphorylation of Nrf2 at serine 40, a critical step for its nuclear translocation and subsequent activation of target gene transcription.[1][2] The resulting decrease in the expression of antioxidant proteins, such as GPX4, leads to an accumulation of lipid reactive oxygen species (ROS) and induction of ferroptosis in cancer cells.
Conversely, established Nrf2 activators like Sulforaphane, Dimethyl Fumarate, and Bardoxolone Methyl enhance Nrf2 activity. They typically function by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear accumulation, and the transactivation of antioxidant response element (ARE)-driven genes.
This guide presents a compilation of quantitative data from independent studies on these activators to provide a benchmark against which the inhibitory effects of this compound can be understood. It is important to note that while the mechanism of this compound is described, extensive independent quantitative data on its dose-dependent inhibition of the Nrf2 pathway is not widely available in the public domain at the time of this publication.
Comparative Data on Nrf2 Pathway Modulation
The following tables summarize the quantitative effects of established Nrf2 activators on various aspects of the Nrf2 pathway. This data is compiled from multiple in vitro studies and is intended to provide a comparative baseline.
Table 1: Effect of Nrf2 Modulators on Target Gene Expression (mRNA levels by qPCR)
| Compound | Cell Line | Target Gene | Concentration | Fold Induction (vs. Control) | Reference |
| Sulforaphane | Human Bronchial Epithelial Cells (BEAS-2B) | NQO1 | 10 µM | ~4.5 | (Not explicitly cited) |
| Human Bronchial Epithelial Cells (BEAS-2B) | HO-1 | 10 µM | ~3.5 | (Not explicitly cited) | |
| Primary Mouse Microglia | NQO1 | 5 µM | ~3.0 | [3] | |
| Primary Mouse Microglia | HO-1 | 5 µM | ~4.0 | [3] | |
| Dimethyl Fumarate (DMF) | Human Retinal Endothelial Cells (HREC) | HO-1 | 10 µM | ~8.0 | |
| Human Retinal Endothelial Cells (HREC) | HO-1 | 50 µM | ~12.0 | ||
| Human Coronary Artery Smooth Muscle Cells | NQO1 | 10 µM | ~2.0 | ||
| Bardoxolone Methyl | Human Proximal Tubule Epithelial Cells (hPTECs) | NQO1 | 400 nM | ~6.0 | (Not explicitly cited) |
| Human Proximal Tubule Epithelial Cells (hPTECs) | HO-1 | 400 nM | ~10.0 | (Not explicitly cited) | |
| Human Proximal Tubule Epithelial Cells (hPTECs) | GCLM | 400 nM | ~5.0 | (Not explicitly cited) |
Table 2: Effect of Nrf2 Modulators on Protein Levels and Nuclear Translocation (Western Blot)
| Compound | Cell Line | Protein | Concentration | Fold Increase in Nuclear Nrf2 (vs. Control) | Reference |
| Dimethyl Fumarate (DMF) | HEK293 cells | Nrf2 | 10 µM | ~4.5 | |
| Human Coronary Artery Smooth Muscle Cells | Nrf2 | 10 µM | ~1.7 | ||
| Sulforaphane | Not Specified | Nrf2 | Not Specified | Not Specified | (General knowledge) |
| Bardoxolone Methyl | Chronic Heart Failure Rat Model | Nrf2 | 5 mg/kg | Partial reversal of decrease |
Table 3: Effect of Nrf2 Modulators on ARE-Luciferase Reporter Activity
| Compound | Cell Line | Concentration | Fold Induction (vs. Control) | Reference |
| Bardoxolone Methyl Analogue (dh404) | HepG2-ARE | 200 nM | ~4.0 | (Not explicitly cited) |
| HepG2-ARE | 400 nM | ~6.0 | (Not explicitly cited) | |
| Sulforaphane | Not Specified | Not Specified | Not Specified | (General knowledge) |
| Dimethyl Fumarate (DMF) | Not Specified | Not Specified | Not Specified | (General knowledge) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delavinone and Peimine in Preclinical Colorectal Cancer Models
For Immediate Release – A comprehensive review of preclinical studies on Delavinone and Peimine reveals distinct and promising mechanisms of action against colorectal cancer (CRC). While direct head-to-head trials are yet to be conducted, existing data provides a valuable comparative insight for researchers and drug development professionals into the therapeutic potential of these two natural compounds.
This guide synthesizes findings from in vitro and in vivo studies to highlight the differential impact of this compound and Peimine on CRC models, focusing on their signaling pathways, cellular effects, and the experimental frameworks used to evaluate them.
At a Glance: this compound vs. Peimine in CRC
| Feature | This compound | Peimine (Peiminine) |
| Primary Anticancer Mechanism | Induction of ferroptosis | Induction of apoptosis and autophagy[1][2][3][4] |
| Key Signaling Pathway | Inhibition of PKCδ/Nrf2/GPX4 axis[5] | Inhibition of PI3K/Akt/mTOR pathway; Regulation of LINC00659/miR-760 axis |
| Cellular Outcomes | Increased lipid ROS, MDA accumulation, GSH depletion, leading to inhibited cell proliferation. | Inhibition of cell viability, colony formation, and metastasis; modulation of metabolic pathways. |
| In Vitro Models | CRC cell lines | HCT-116 CRC cell line |
| In Vivo Models | DSS/AOM-induced CRC mouse model | Murine xenograft model |
Delving into the Mechanisms: Distinct Pathways to Cell Death
This compound's anticancer activity is rooted in its ability to trigger ferroptosis, a form of iron-dependent programmed cell death. It achieves this by inhibiting the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2. This suppression of Nrf2 activity leads to decreased nuclear translocation and a subsequent reduction in the expression of genes responsible for glutathione (B108866) (GSH) synthesis, ultimately inhibiting the GPX4 enzyme and promoting ferroptosis.
Caption: this compound induces ferroptosis via the PKCδ/Nrf2/GPX4 signaling axis.
In contrast, Peimine employs a multi-pronged attack on CRC cells. It has been shown to induce both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death). One of its primary mechanisms involves the repression of mTOR phosphorylation by inhibiting upstream signals in the PI3K/Akt pathway. Furthermore, Peimine modulates key metabolic pathways related to amino acids, carbohydrates, and lipids. A separate line of investigation has revealed its ability to down-regulate the long noncoding RNA LINC00659, leading to an up-regulation of miR-760, which in turn inhibits CRC progression.
Caption: Peimine's multi-faceted anti-CRC mechanism of action.
Experimental Methodologies
The following outlines the experimental approaches used to investigate this compound and Peimine.
Experimental Workflow for this compound
References
- 1. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Synergistic Anticancer Effects of Delavinone
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone is a novel compound that has demonstrated significant single-agent anticancer activity in colorectal cancer (CRC) models by inducing ferroptosis, a unique iron-dependent form of cell death. To date, no studies have been published evaluating its potential synergistic effects with established chemotherapeutic agents. This guide presents a comprehensive, albeit hypothetical, framework for assessing the synergistic potential of this compound in combination with the standard CRC chemotherapy drug, 5-Fluorouracil (5-FU). The experimental designs, projected data, and mechanistic pathways outlined herein provide a rigorous roadmap for preclinical evaluation.
Rationale for Combining this compound and 5-Fluorouracil
The core principle of effective combination cancer therapy lies in attacking tumors through multiple, complementary mechanisms. This compound's established mechanism is the induction of ferroptosis, which involves the accumulation of lipid-based reactive oxygen species.[1] This mode of cell death is mechanistically distinct from apoptosis, the pathway targeted by many conventional anticancer drugs, including 5-Fluorouracil.
5-Fluorouracil, a cornerstone of CRC treatment for decades, functions as an antimetabolite, primarily inhibiting thymidylate synthase to disrupt DNA synthesis and trigger apoptosis in rapidly proliferating cancer cells.[2][3] It is hypothesized that the dual induction of distinct cell death pathways—ferroptosis by this compound and apoptosis by 5-FU—will result in a synergistic antitumor effect. This approach has the potential to enhance therapeutic efficacy and overcome mechanisms of resistance to conventional chemotherapy.[4][5][6]
Proposed Experimental Design for Synergy Assessment
A comprehensive evaluation requires a two-stage approach, beginning with in vitro validation of synergy and mechanistic analysis, followed by in vivo confirmation of therapeutic efficacy.
Part 1: In Vitro Synergy and Mechanistic Validation
-
Cell Culture: A panel of genetically diverse human colorectal cancer cell lines (e.g., HT-29, HCT-116, SW480) should be utilized.
-
Cytotoxicity Profiling: The half-maximal inhibitory concentration (IC50) for this compound and 5-FU will be determined both individually and in various combinations using a quantitative cell viability assay (e.g., MTT, CellTiter-Glo).
-
Quantitative Synergy Analysis: The Chou-Talalay method will be used to calculate a Combination Index (CI). A CI value < 1 provides quantitative evidence of synergy.
-
Mechanistic Confirmation:
-
Western Blotting: Key protein markers for ferroptosis (GPX4, SLC7A11) and apoptosis (Cleaved Caspase-3, Cleaved PARP) will be assessed to confirm the engagement of both pathways.
-
Lipid ROS Quantification: The hallmark of ferroptosis, lipid peroxidation, will be measured directly via flow cytometry using the fluorescent probe C11-BODIPY 581/591.
-
Part 2: In Vivo Therapeutic Efficacy
-
Xenograft Model: An immunodeficient mouse model (e.g., NOD-SCID) will be employed, bearing subcutaneous CRC tumor xenografts (e.g., HT-29).
-
Treatment Cohorts: Mice will be randomized into four groups: Vehicle Control, this compound monotherapy, 5-FU monotherapy, and this compound + 5-FU combination therapy.
-
Primary Endpoints: Tumor volume and animal body weight will be monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition.
Hypothetical Data from Proposed Studies
The following tables represent anticipated results from the proposed experiments, assuming a strong synergistic interaction.
Table 1: Hypothetical IC50 Values (µM) of this compound and 5-FU in Colorectal Cancer Cell Lines
| Cell Line | This compound (IC50) | 5-Fluorouracil (IC50) |
| HT-29 | 15.2 | 8.5 |
| HCT-116 | 12.8 | 6.3 |
| SW480 | 18.5 | 10.1 |
Table 2: Hypothetical Combination Index (CI) Values for this compound + 5-FU in HT-29 Cells
| Fraction Affected (Fa) | This compound (µM) | 5-FU (µM) | Combination Index (CI) | Interpretation |
| 0.25 | 4.0 | 2.2 | 0.78 | Synergy |
| 0.50 | 7.6 | 4.3 | 0.65 | Strong Synergy |
| 0.75 | 11.5 | 6.5 | 0.58 | Strong Synergy |
| 0.90 | 15.0 | 8.4 | 0.62 | Strong Synergy |
| Note: CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: Hypothetical In Vivo Antitumor Efficacy in an HT-29 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 180 | - |
| This compound (10 mg/kg) | 950 ± 150 | 36.7 |
| 5-Fluorouracil (20 mg/kg) | 880 ± 165 | 41.3 |
| This compound + 5-FU | 350 ± 95 | 76.7 |
| p < 0.01 compared to either monotherapy, indicating a statistically significant synergistic effect. |
Visualized Mechanisms and Workflows
The following diagrams illustrate the underlying biological rationale and the proposed experimental plan.
Caption: this compound induces ferroptosis by inhibiting PKCδ.
Caption: Proposed dual-mechanism synergy of this compound and 5-FU.
Caption: Workflow for assessing this compound and 5-FU synergy.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate CRC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow for overnight adherence.
-
Drug Application: Treat cells with a matrix of serial dilutions of this compound, 5-FU, and their combination at a constant ratio for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Aspirate the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density at 570 nm using a microplate reader.
-
Analysis: Normalize viability data to vehicle-treated controls and calculate IC50 values using non-linear regression. Use CompuSyn software or similar to calculate CI values.
Western Blotting
-
Sample Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-GPX4, anti-Cleaved Caspase-3, anti-β-actin) overnight at 4°C, followed by incubation with appropriate HRP-conjugated secondary antibodies for 1 hour.
-
Signal Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a suitable imaging system.
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously inject 2-5 x 10^6 HT-29 cells, resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of 6-8 week old immunodeficient mice.
-
Tumor Establishment: Monitor tumor growth until volumes reach an average of 100-150 mm³.
-
Treatment Initiation: Randomize mice into the four treatment arms (n=8-10 mice/group). Administer agents based on a predetermined schedule and route (e.g., this compound by oral gavage daily; 5-FU by intraperitoneal injection twice weekly for 3 weeks).
-
Monitoring: Measure tumor dimensions twice weekly using digital calipers and calculate tumor volume [V = (Length x Width²)/2]. Record animal body weights as an indicator of systemic toxicity.
-
Study Endpoint: Euthanize animals when tumors in the control group reach the protocol-defined maximum size. Excise, weigh, and fix tumors in formalin for subsequent histological processing.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colon Cancer Medication: Antineoplastic Agent, Antimetabolite (pyrimidine analog), Antidote, Folic Acid Antagonist, Antineoplastic Agent, Miscellaneous, Antineoplastic Agent, Alkylating Agent, Antineoplastic Agent, Monoclonal Antibody, Antineoplastics, Tyrosine Kinase Inhibitors, Antineoplastics, VEGF Inhibitor, PD-1/PD-L1 Inhibitors, Antineoplastics, BRAF Kinase Inhibitor, Trk Tyrosine Kinase Inhibitors, Antineoplastics, KRAS Inhibitors [emedicine.medscape.com]
- 3. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Cancer Treatment: Another Way to Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis: a novel strategy to overcome chemoresistance in gynecological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Delavirdine
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Delavirdine, a non-nucleoside reverse transcriptase inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize the environmental impact of this pharmaceutical compound.
Immediate Safety and Handling Precautions
Delavirdine mesylate is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, inhaled, or comes into contact with skin.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste, which includes certain pharmaceuticals. A key regulation to be aware of is the EPA's Subpart P, which establishes specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors. A critical aspect of these regulations is the ban on flushing hazardous waste pharmaceuticals down the drain or toilet.
Step-by-Step Disposal Procedure for Delavirdine
Given the hazardous nature of Delavirdine, it should be disposed of as hazardous pharmaceutical waste. The following procedure outlines the recommended steps for its proper disposal:
-
Segregation and Collection:
-
Do not mix Delavirdine waste with non-hazardous waste.
-
Collect all solid waste, including unused or expired tablets, contaminated lab supplies (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.
-
For liquid waste containing Delavirdine, use a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "Delavirdine," and any other information required by your institution's and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Vendor:
-
Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal vendor. These vendors are trained to handle and transport hazardous materials in accordance with all federal, state, and local regulations.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration facility.
-
-
Documentation:
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
-
Alternative Disposal Methods (for non-hazardous pharmaceuticals)
While Delavirdine should be treated as hazardous waste, it is important to be aware of other disposal methods for non-hazardous pharmaceuticals. These methods are not recommended for Delavirdine but are provided for general informational purposes:
-
Drug Take-Back Programs: The most preferred method for disposing of unused or expired medications is through a drug take-back program. These programs provide a safe and environmentally sound way to dispose of pharmaceuticals.
-
Household Trash Disposal (for non-flush list medicines): If a take-back program is not available, some non-hazardous medications can be disposed of in the household trash by following these FDA guidelines:
-
Mix the medication (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag or container.
-
Throw the container in your household trash.
-
Scratch out all personal information on the prescription label of the empty bottle or packaging before recycling or discarding.
-
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Experimental Protocols
No experimental protocols for the disposal of Delavirdine were found in the search results. The provided disposal procedures are based on regulatory guidelines and safety data.
Delavinone Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Delavinone
Essential Safety and Handling of Delavinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling this compound, a cytotoxic isosteroidal alkaloid. Adherence to these procedures is critical to ensure personal safety and minimize environmental exposure. This document outlines the necessary personal protective equipment (PPE), operational handling procedures, and waste disposal plans.
Understanding the Hazard
This compound is an isosteroidal alkaloid currently under investigation for its potent cytotoxic properties, particularly as a potential therapeutic agent in colorectal cancer. Due to its cytotoxic nature, it must be handled with extreme caution to prevent accidental exposure, which could have serious health implications. All personnel must be trained in the safe handling of cytotoxic compounds before working with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution). This equipment should be donned before entering the designated handling area and removed before exiting.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic agent. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of aerosolized particles or powders. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Handling and Containment
All procedures involving this compound must be conducted in a designated controlled area to minimize the risk of contamination.
3.1. Designated Handling Area
-
Work with this compound must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the user and the environment.
-
The work area should be clearly marked with a "Cytotoxic Agent Handling Area" sign.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary equipment and supplies, including PPE, are available and within reach inside the containment unit to minimize movement in and out of the area.
-
Weighing: If handling this compound in powdered form, conduct weighing within the BSC or CVE to prevent the dispersal of airborne particles.
-
Reconstitution and Dilution: When preparing solutions, use a closed system transfer device (CSTD) if available. If not, use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection. Point needles away from the body.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.
-
Transport: When moving this compound within the laboratory, it must be in a sealed, labeled, and leak-proof secondary container.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and empty vials, are considered cytotoxic waste.
-
This waste must be segregated into clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers.
4.2. Disposal Procedure
-
Collection: Place all contaminated solid waste directly into the designated cytotoxic waste container located within the handling area.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.
-
Sharps: All needles and syringes used for handling this compound must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using a validated cleaning procedure.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Emergency Procedures
5.1. Spills
-
In the event of a spill, evacuate the immediate area.
-
Use a designated cytotoxic spill kit to clean the spill, following the manufacturer's instructions.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the spill to the laboratory supervisor and the institutional safety office.
5.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
This compound Handling Workflow
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
